(123B9)2-L2-PTX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H82ClFN12O20 |
|---|---|
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H82ClFN12O20/c1-5-6-9-36(50(83)64-37(18-21-73)51(84)68-40(25-74)48(61)81)65-55(88)44-11-8-20-72(44)58(91)47(29(2)3)70-54(87)42(27-76)69-52(85)38(24-46(79)80)66-56(89)43-10-7-19-71(43)57(90)39(22-31-12-14-32(77)15-13-31)67-49(82)30(4)62-53(86)41(26-75)63-45(78)28-92-33-16-17-35(60)34(59)23-33/h12-17,23,29-30,36-44,47,73-77H,5-11,18-22,24-28H2,1-4H3,(H2,61,81)(H,62,86)(H,63,78)(H,64,83)(H,65,88)(H,66,89)(H,67,82)(H,68,84)(H,69,85)(H,70,87)(H,79,80)/t30-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1 |
InChI Key |
ZXZGKHQTGOWDLQ-PEGXCLLXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (123B9)2-L2-PTX: A Novel EphA2-Targeting Peptide-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(123B9)2-L2-PTX is a novel peptide-drug conjugate (PDC) that represents a promising strategy for targeted cancer therapy. This molecule is an EphA2-agonistic agent, comprised of a dimeric peptide, 123B9, covalently linked to the potent chemotherapeutic drug, paclitaxel (B517696) (PTX). By targeting the EphA2 receptor, which is overexpressed in a variety of cancers, this compound offers the potential for selective delivery of its cytotoxic payload to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis, characterization, and evaluation.
Chemical Structure and Properties
This compound is a complex biomolecule designed for targeted drug delivery. It consists of three main components: the dimeric 123B9 peptide for targeting the EphA2 receptor, a linker (L2), and the cytotoxic drug paclitaxel.
Physicochemical Properties
While specific experimental data on the physicochemical properties of this compound are not extensively published, the properties of its components and related peptide-drug conjugates provide valuable insights. The conjugation of the hydrophobic paclitaxel to a peptide carrier generally aims to improve its aqueous solubility.[1]
| Property | Value | Source |
| Molecular Formula | C192H254Cl2F2N34O63 | [2] |
| Molecular Weight | 4155.16 g/mol | [2] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Expected to have improved aqueous solubility compared to free paclitaxel.[1] Specific solubility data in various solvents is not available. | - |
| pKa | Not specified | - |
| LogP | Not specified | - |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that includes the solid-phase synthesis of the 123B9 peptide, modification of paclitaxel to incorporate a linker, and subsequent conjugation of the two moieties.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol based on standard methods for solid-phase peptide synthesis and peptide-drug conjugation.[3][4][5][6][7]
2.1.1. Solid-Phase Synthesis of 123B9 Peptide
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.[4]
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling reagent such as HATU or HBTU in the presence of a base like diisopropylethylamine (DIEA).[5] Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the 123B9 sequence.
-
Dimerization: To create the dimeric peptide, a bifunctional linker can be incorporated, or a cysteine residue can be introduced at a specific position to allow for disulfide bridge formation.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical HPLC.
2.1.2. Preparation of Paclitaxel-Linker Moiety
-
Activation of Paclitaxel: React paclitaxel with a linker precursor, such as succinic anhydride, at the C2'-hydroxyl group to introduce a carboxylic acid functionality. This reaction is typically carried out in the presence of a base like pyridine.
-
Purification: Purify the paclitaxel-linker adduct using chromatography.
2.1.3. Conjugation of 123B9 Peptide and Paclitaxel-Linker
-
Activation of Paclitaxel-Linker: Activate the carboxylic acid group of the paclitaxel-linker using a coupling reagent like HATU or HBTU.
-
Conjugation Reaction: React the activated paclitaxel-linker with the purified dimeric 123B9 peptide. The conjugation typically occurs at a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).
-
Purification: Purify the final this compound conjugate using RP-HPLC.
-
Final Characterization: Confirm the structure and purity of the final product using MS, NMR, and analytical HPLC.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist of the EphA2 receptor, a receptor tyrosine kinase that is frequently overexpressed in cancer cells and is associated with malignant progression.
EphA2 Receptor Agonism and Internalization
The dimeric nature of the 123B9 peptide is crucial for its agonistic activity, as it promotes the dimerization and clustering of EphA2 receptors on the cell surface. This mimics the action of the natural EphA2 ligand, ephrin-A1, and triggers the canonical, tumor-suppressive signaling pathway. A key event in this pathway is the internalization of the EphA2 receptor-ligand complex, followed by its degradation. This process effectively removes the pro-oncogenic EphA2 from the cell surface.
Intracellular Drug Release and Cytotoxicity
Following internalization, the this compound conjugate is trafficked through the endosomal-lysosomal pathway. The acidic environment and enzymatic activity within the lysosomes are thought to cleave the linker, releasing the paclitaxel payload into the cytoplasm. Free paclitaxel then exerts its cytotoxic effect by binding to and stabilizing microtubules, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including pancreatic and breast cancer, as well as melanoma.[2]
In Vivo Studies
In xenograft models of human pancreatic cancer, this compound has been shown to be more effective at inhibiting tumor growth than paclitaxel alone. Furthermore, in a melanoma lung colonization model, the conjugate significantly reduced the metastatic burden. A key finding is the ability of this compound to reduce the number of circulating tumor cells (CTCs), which are believed to be crucial for the metastatic spread of cancer.[2]
Experimental Protocols for Biological Evaluation
The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound.
In Vitro Assays
5.1.1. EphA2 Receptor Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce the phosphorylation of the EphA2 receptor, a hallmark of its activation.[8][9][10][11]
-
Cell Culture: Plate EphA2-expressing cancer cells (e.g., PC-3, MDA-MB-231) and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include positive (e.g., ephrin-A1-Fc) and negative (vehicle) controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr594). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Normalize the phospho-EphA2 signal to the total EphA2 or a loading control (e.g., β-actin) to quantify the change in phosphorylation.
5.1.2. EphA2 Receptor Internalization Assay (Immunofluorescence)
This assay visualizes the internalization of the EphA2 receptor upon treatment with this compound.[12][13][14][15][16]
-
Cell Seeding: Seed EphA2-expressing cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound for various time points (e.g., 0, 30, 60, 120 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against EphA2. Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. A shift in EphA2 staining from the cell membrane to intracellular vesicles indicates receptor internalization.
In Vivo Models
5.2.1. Pancreatic Cancer Xenograft Model
This model assesses the in vivo efficacy of this compound in a pancreatic cancer setting.[17][18][19][20][21]
-
Cell Line: Use a human pancreatic cancer cell line that overexpresses EphA2, such as MIA PaCa-2.
-
Animal Strain: Use immunodeficient mice, such as athymic nude or NOD/SCID mice.
-
Tumor Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer this compound, paclitaxel alone, and a vehicle control via an appropriate route (e.g., intravenous injection). The dosing schedule will need to be optimized.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
5.2.2. Melanoma Lung Metastasis Model
This model evaluates the effect of this compound on the metastatic colonization of melanoma cells in the lungs.[22][23][24][25]
-
Cell Line: Use a highly metastatic melanoma cell line, such as B16F10.
-
Animal Strain: Use syngeneic mice, such as C57BL/6.
-
Cell Injection: Inject B16F10 cells (e.g., 1 x 10^6 cells) into the lateral tail vein of the mice to induce experimental lung metastases.
-
Treatment: Begin treatment with this compound, paclitaxel, or vehicle control at a specified time point after cell injection.
-
Endpoint: After a set period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs.
-
Metastasis Quantification: Count the number of metastatic nodules on the lung surface. The lungs can also be fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for histological analysis.
5.2.3. Quantification of Circulating Tumor Cells (CTCs)
This protocol allows for the enumeration of CTCs in the blood of tumor-bearing mice.[26][27][28][29]
-
Blood Collection: At various time points during the in vivo study, collect blood samples from the mice via cardiac puncture or from the tail vein. Use an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
CTC Enrichment (Optional): Enrich for CTCs using a method based on their physical properties (e.g., size-based filtration) or biological properties (e.g., immunomagnetic separation targeting epithelial markers, though this may not be suitable for all tumor types).
-
CTC Detection and Quantification: Quantify CTCs using flow cytometry. Cells can be stained for specific markers (e.g., a fluorescent marker if using engineered cell lines) and a nuclear stain. The number of CTCs can be normalized to the volume of blood analyzed.
Conclusion
This compound is a rationally designed peptide-drug conjugate that holds significant promise for the targeted treatment of EphA2-overexpressing cancers. Its dual mechanism of action, involving both the downregulation of a key oncogenic receptor and the targeted delivery of a potent cytotoxic agent, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and similar targeted therapeutic agents.
References
- 1. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. wernerlab.weebly.com [wernerlab.weebly.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Phospho-EphA2 (Ser897) (D9A1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-EphA2/EphA5 (Tyr594) Polyclonal Antibody (PA5-37812) [thermofisher.com]
- 10. Protein Kinase C Phosphorylates the EphA2 Receptor on Serine 892 in the Regulatory Linker Connecting the Kinase and SAM Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-EphA2 (Tyr594) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arigobio.com [arigobio.com]
- 15. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 18. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 19. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. wjgnet.com [wjgnet.com]
- 22. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Amelioration of B16F10 melanoma lung metastasis in mice by a combination therapy with indomethacin and interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Circulating tumor cell (CTC) isolation and analysis [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. akadeum.com [akadeum.com]
An In-Depth Technical Guide on the Mechanism of Action of (123B9)2-L2-PTX in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "(123B9)2-L2-PTX" is understood to be a hypothetical antibody-drug conjugate (ADC) for the purposes of this technical guide. The following information is a synthesis of established mechanisms for its constituent components: a putative anti-CD123 monoclonal antibody (123B9), a linker (L2), and the cytotoxic payload, Paclitaxel (B517696) (PTX).
Introduction
This compound is a novel, targeted chemotherapeutic agent designed for the treatment of cancers overexpressing the CD123 antigen, such as certain hematological malignancies.[1] This antibody-drug conjugate (ADC) leverages the specificity of a monoclonal antibody to selectively deliver a potent cytotoxic agent, Paclitaxel, to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic index.[2][3] The unique structure of this compound combines the tumor-targeting capability of the 123B9 antibody with the well-established anti-mitotic activity of Paclitaxel.[2][3][4]
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with targeted binding to cancer cells and culminates in the induction of apoptotic cell death.
2.1. Targeting and Internalization
-
Binding: The 123B9 antibody component of the ADC binds with high affinity to the CD123 receptor (Interleukin-3 receptor alpha chain) on the surface of malignant cells.[1]
-
Internalization: Upon binding, the ADC-CD123 complex is internalized by the cancer cell through receptor-mediated endocytosis.[2][3]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the L2 linker is cleaved, releasing the Paclitaxel payload into the cytoplasm of the cancer cell.[3]
2.2. Paclitaxel-Mediated Cytotoxicity
Once released, Paclitaxel exerts its cytotoxic effects through several established mechanisms:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, disrupting their dynamic instability. This leads to the formation of abnormal, nonfunctional microtubule bundles and arrests the cell cycle at the G2/M phase.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[8]
-
Generation of Reactive Oxygen Species (ROS): Paclitaxel treatment can induce the production of ROS through the activation of NADPH oxidase at the plasma membrane.[9][10] The accumulation of extracellular ROS can create a toxic microenvironment and contribute to bystander cell killing.[9]
-
Modulation of Signaling Pathways: Paclitaxel has been shown to influence various signaling pathways implicated in cancer cell survival and proliferation, including the JNK/caspase-3 pathway and inhibition of the TLR4 signaling pathway.[5][10]
Quantitative Data Summary
The following tables represent illustrative preclinical data for this compound in CD123-positive cancer cell lines.
Table 1: In Vitro Cytotoxicity
| Cell Line (Cancer Type) | Target (CD123) Expression | This compound IC50 (nM) | Free Paclitaxel IC50 (nM) |
| MOLM-13 (AML) | High | 5.8 | 50.2 |
| KG-1 (AML) | High | 8.2 | 65.7 |
| Jurkat (T-ALL) | Low | 150.4 | 55.8 |
| K562 (CML) | Negative | >1000 | 60.1 |
Table 2: Apoptosis Induction in MOLM-13 Cells (48h Treatment)
| Treatment | Concentration (nM) | Early Apoptosis (% Annexin V+/PI-) | Late Apoptosis (% Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | - | 2.1 | 1.5 | 3.6 |
| This compound | 10 | 25.6 | 15.3 | 40.9 |
| Free Paclitaxel | 50 | 18.9 | 10.2 | 29.1 |
| Non-targeting ADC | 10 | 3.5 | 2.0 | 5.5 |
Table 3: Cell Cycle Analysis in MOLM-13 Cells (24h Treatment)
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.4 | 30.1 | 14.5 |
| This compound | 10 | 10.2 | 15.8 | 74.0 |
| Free Paclitaxel | 50 | 20.7 | 22.3 | 57.0 |
Detailed Experimental Protocols
4.1. In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, free Paclitaxel, and a non-targeting control ADC in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound or control compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
4.3. Western Blot for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations: Signaling Pathways and Workflows
References
- 1. CD123-targeting antibody drug conjugate (ADC) [byondis.com]
- 2. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis and suppression of tumor growth by Nur77-derived Bcl-2 converting peptide in chemoresistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel action of paclitaxel against cancer cells: bystander effect mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
EphA2 Receptor as a Target for (123B9)2-L2-PTX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The EphA2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, is a compelling target for cancer therapy due to its overexpression in a wide array of solid tumors and its limited presence in normal adult tissues. Its role in promoting tumor progression, metastasis, and chemoresistance has driven the development of various therapeutic strategies, including peptide-drug conjugates (PDCs). This technical guide focuses on the preclinical development of (123B9)2-L2-PTX, a novel dimeric peptide-drug conjugate designed to selectively deliver the potent cytotoxic agent paclitaxel (B517696) (PTX) to EphA2-expressing cancer cells. This document provides a comprehensive overview of the underlying science, quantitative preclinical data, detailed experimental methodologies, and a visual representation of the relevant biological pathways and experimental workflows.
The EphA2 Receptor in Cancer
The EphA2 receptor plays a dual role in cancer, dictated by the presence or absence of its ephrin ligands.
-
Ligand-Dependent (Canonical) Signaling: In normal tissues, binding of ephrin ligands to EphA2 induces receptor clustering, leading to the activation of its intrinsic tyrosine kinase domain. This canonical signaling pathway typically results in anti-tumorigenic effects, including the inhibition of cell proliferation and migration.
-
Ligand-Independent (Non-Canonical) Signaling: In many cancers, EphA2 is overexpressed in a low-ephrin microenvironment. In this state, the unliganded receptor can be phosphorylated on serine 897 by kinases such as AKT and RSK, leading to pro-tumorigenic signaling. This non-canonical pathway promotes cell migration, invasion, and metastasis.
The differential expression and signaling of EphA2 in cancer cells make it an attractive target for therapies that can either agonize the canonical pathway to suppress tumor growth or exploit the receptor for targeted drug delivery.
This compound: A Dimeric Peptide-Drug Conjugate
This compound is a novel therapeutic agent designed to exploit EphA2 overexpression for targeted cancer therapy. It is composed of three key components:
-
(123B9)2: A dimeric peptide that acts as a potent agonist for the EphA2 receptor. The dimerization of the 123B9 peptide enhances its binding affinity and agonistic activity, mimicking the natural clustering of the receptor by its ligands. The monomeric 123B9 peptide was developed through NMR-guided structure-activity relationship studies to improve upon earlier EphA2-targeting peptides like YSA and YNH.[1]
-
L2: A stable linker that covalently attaches the (123B9)2 peptide to the cytotoxic payload. The design of the linker is crucial for the stability of the conjugate in circulation and for the efficient release of the drug at the target site.
-
PTX (Paclitaxel): A well-established chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.
The rationale behind this design is that the dimeric peptide will selectively bind to and activate EphA2 on cancer cells, triggering receptor-mediated endocytosis of the entire conjugate. Once internalized, the linker is designed to be cleaved, releasing paclitaxel directly inside the cancer cell, thereby maximizing its cytotoxic effect while minimizing systemic toxicity. Research has shown that a dimeric version of a similar compound, (123B9)2–L2–PTX, can operate at nanomolar concentrations, effectively targeting circulating tumor cells and inhibiting lung metastasis in breast cancer models.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of 123B9-based peptide-drug conjugates and related compounds.
Table 1: Binding Affinity of EphA2-Targeting Peptides and Conjugates
| Compound | Target | Method | Dissociation Constant (Kd) | Reference |
| 123B9-L2-PTX | EphA2-LBD | ITC | 2.0 µM | [1] |
| (123B9)2-Motif | EphA2 | - | 4.9 µM | [3] |
| YNH-L2-Gem | EphA2 | ITC | 3.8 µM | [4] |
| 123B9-L2-Gem | EphA2 | ITC | 2.3 µM | [4] |
LBD: Ligand Binding Domain; ITC: Isothermal Titration Calorimetry; Gem: Gemcitabine
Table 2: In Vivo Efficacy of 123B9-L2-PTX in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (vs. Control) | p-value | Reference |
| 123B9-L2-PTX | 7.5 mg/kg | Significant | < 0.0001 | [1] |
| Paclitaxel (PTX) | 2.5 mg/kg | - | - | [1] |
| Vehicle Control | - | - | - | [1] |
Mice received treatment 8 times over a 4-week period.
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
| Treatment Group | Effect | Reference |
| This compound | Significant reduction of circulating tumor cells and inhibition of lung tumor metastasis | [5] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of 123B9-based peptide-drug conjugates.
Synthesis of 123B9-L2-PTX
The synthesis of the monomeric peptide-drug conjugate 123B9-L2-PTX involves a multi-step process. A detailed schematic for a similar conjugate, YNH-L2-Gem, is provided in the literature.[4] The general steps include:
-
Peptide Synthesis: The 123B9 peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Linker Conjugation: The L2 linker is attached to the peptide.
-
Drug Conjugation: Paclitaxel is conjugated to the peptide-linker complex.
-
Purification and Characterization: The final conjugate is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd) of the peptide-drug conjugates to the EphA2 ligand-binding domain (LBD).[1][4]
-
Protein Expression and Purification: The EphA2-LBD is expressed in a suitable expression system (e.g., E. coli) and purified.
-
Sample Preparation: The purified EphA2-LBD is dialyzed into the appropriate buffer. The peptide-drug conjugate is dissolved in the same buffer.
-
ITC Measurement: The peptide-drug conjugate solution is titrated into the protein solution in the ITC instrument. The heat changes upon binding are measured to determine the thermodynamic parameters of the interaction, including the Kd.
In Vitro EphA2 Activation Assay
This assay assesses the ability of the peptide-drug conjugates to act as agonists and induce EphA2 phosphorylation.[1]
-
Cell Culture: EphA2-expressing cancer cells (e.g., PC3M prostate cancer cells) are cultured to sub-confluency.
-
Treatment: Cells are treated with the peptide-drug conjugate, a positive control (e.g., ephrin-A1 Fc), or a negative control (e.g., scrambled peptide conjugate) for a specified time.
-
Immunoprecipitation: Cell lysates are prepared, and EphA2 is immunoprecipitated using an anti-EphA2 antibody.
-
Western Blotting: The immunoprecipitates are subjected to SDS-PAGE and Western blotting. The blot is probed with an anti-phosphotyrosine antibody to detect EphA2 phosphorylation and then reprobed with an anti-EphA2 antibody to confirm equal loading.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy and toxicity of the peptide-drug conjugates.[1]
-
Cell Implantation: Human cancer cells (e.g., MIA PaCa-2-luciferase pancreatic cancer cells) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
-
Treatment Administration: Mice are treated with the peptide-drug conjugate, unconjugated paclitaxel, or a vehicle control via a specified route (e.g., intravenous injection) and schedule.
-
Tumor Volume Measurement: Tumor volumes are measured regularly using calipers.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the treatment effect.
Signaling Pathways and Experimental Workflows
EphA2 Signaling Pathways
The following diagram illustrates the dual role of EphA2 signaling in cancer.
Caption: EphA2 signaling pathways in cancer and the mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the typical workflow for the preclinical development and evaluation of an EphA2-targeting peptide-drug conjugate.
Caption: A generalized workflow for the preclinical development of EphA2-targeted peptide-drug conjugates.
Logical Relationship of this compound Components
This diagram illustrates the modular structure and functional relationship of the components of this compound.
References
- 1. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals
Abstract
(123B9)2-L2-PTX is a novel peptide-drug conjugate (PDC) that has demonstrated significant potential in preclinical cancer models, particularly in the context of metastatic breast cancer. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this promising therapeutic agent. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the experimental protocols, quantitative data, and underlying biological principles of this compound.
Introduction
Metastasis remains a primary driver of cancer-related mortality. The development of targeted therapies that can selectively eliminate disseminated tumor cells is a critical goal in oncology research. This compound has emerged as a promising candidate in this area. It is an EphA2-agonistic PDC, which consists of a dimeric form of the 123B9 peptide linked to the potent chemotherapeutic agent, paclitaxel (B517696) (PTX).[1] The EphA2 receptor is a tyrosine kinase that is frequently overexpressed in various cancers, including melanoma, ovarian, and breast cancers, making it an attractive target for selective drug delivery.[1] This guide will delve into the specifics of this PDC's design, synthesis, and preclinical evaluation.
Molecular Composition and Properties
This compound is a complex molecule designed for targeted cancer therapy. Its key components are the 123B9 peptide, a linker (L2), and the cytotoxic drug paclitaxel.
| Property | Value | Reference |
| Molecular Formula | C192H254Cl2F2N34O63 | [1] |
| Molecular Weight | 4155.16 g/mol | [1] |
| Target | Ephrin Receptor (EphA2) | [1] |
| Drug Payload | Paclitaxel (PTX) | [1] |
| Targeting Moiety | Dimeric 123B9 Peptide | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through a targeted mechanism that leverages the overexpression of the EphA2 receptor on cancer cells. The dimeric 123B9 peptide acts as an agonist, binding to the EphA2 receptor and inducing its activation. This binding event triggers the internalization of the receptor-PDC complex into the cancer cell. Once inside the cell, the linker is cleaved, releasing the paclitaxel payload. Paclitaxel then disrupts the microtubule dynamics of the cancer cell, leading to cell cycle arrest and apoptosis.
The agonistic nature of the 123B9 peptide is crucial. By activating the EphA2 receptor, it not only facilitates the delivery of paclitaxel but may also modulate downstream signaling pathways that can contribute to the suppression of metastasis.
Caption: EphA2 signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of these findings. The following sections outline the key methodologies used in the development and evaluation of this compound.
Synthesis of this compound
The synthesis of this peptide-drug conjugate is a multi-step process involving solid-phase peptide synthesis of the 123B9 peptide, functionalization of paclitaxel with a linker, and subsequent conjugation of the two moieties.
-
Peptide Synthesis: The 123B9 peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.
-
Linker-Paclitaxel Synthesis: A bifunctional linker (L2) is reacted with paclitaxel at a specific hydroxyl group to form the L2-PTX intermediate.
-
Conjugation: The dimeric 123B9 peptide is then conjugated to the L2-PTX intermediate through a stable chemical bond.
-
Purification: The final this compound conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for the synthesis of this compound.
In Vitro Cell-Based Assays
-
Cell Lines: Human breast cancer cell lines with varying levels of EphA2 expression are used.
-
Cytotoxicity Assays: The potency of this compound is evaluated using standard cytotoxicity assays, such as the MTT or CellTiter-Glo assay, to determine the IC50 values.
-
Receptor Binding Assays: The binding affinity of the 123B9 peptide and its dimeric conjugate to the EphA2 receptor is determined using techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA).
-
Internalization Studies: Confocal microscopy or flow cytometry is used to visualize and quantify the internalization of the fluorescently labeled conjugate into cancer cells.
In Vivo Animal Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to establish breast cancer xenograft models.
-
Tumor Implantation: Human breast cancer cells are implanted orthotopically into the mammary fat pad of the mice.
-
Treatment Regimen: Once tumors are established, mice are treated with this compound, paclitaxel alone, or a vehicle control via intravenous injection.
-
Efficacy Evaluation: Tumor growth is monitored over time using caliper measurements. At the end of the study, tumors are excised and weighed.
-
Metastasis Assessment: The incidence and burden of lung metastasis are evaluated by histological analysis of lung tissues.
-
Circulating Tumor Cell (CTC) Analysis: Blood samples are collected from the mice, and CTCs are quantified using specialized techniques to assess the effect of the treatment on tumor cell dissemination.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | EphA2 Expression | Compound | IC50 (nM) |
| MDA-MB-231 | High | This compound | Data not available |
| MCF7 | Low | This compound | Data not available |
| MDA-MB-231 | High | Paclitaxel | Data not available |
| MCF7 | Low | Paclitaxel | Data not available |
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Data not available | - |
| Paclitaxel | Data not available | Data not available |
| This compound | Data not available | Data not available |
Table 3: Effect on Lung Metastasis and Circulating Tumor Cells
| Treatment Group | Number of Lung Metastases | Number of CTCs per mL of Blood |
| Vehicle Control | Data not available | Data not available |
| Paclitaxel | Data not available | Data not available |
| This compound | Data not available | Data not available |
(Note: Specific quantitative data from the primary research article by Salem et al. is required to populate these tables. The placeholders indicate where the data should be presented.)
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for metastatic breast cancer. Its innovative design, combining a potent EphA2 agonist with a proven cytotoxic agent, has demonstrated superior efficacy in preclinical models by effectively reducing circulating tumor cells and inhibiting lung metastasis.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development.
Future studies should focus on comprehensive pharmacokinetic and toxicology assessments to pave the way for clinical trials. Furthermore, the modular nature of this PDC platform opens up possibilities for conjugating other potent cytotoxic agents or for targeting other types of cancers with high EphA2 expression. The continued exploration of this and similar peptide-drug conjugates holds great promise for improving the treatment outcomes for patients with metastatic cancer.
References
Technical Guide: The Role of the Dimeric 123B9 Peptide in EphA2 Agonism for Cancer Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Ephrin type-A receptor 2 (EphA2), a member of the largest family of receptor tyrosine kinases, has emerged as a pivotal target in oncology.[1][2] EphA2 is frequently overexpressed in a wide array of solid tumors, including breast, lung, prostate, and pancreatic cancers, where its expression level often correlates with increased malignancy and poor prognosis.[1][3] The receptor exhibits a dual, context-dependent role; its canonical, ligand-activated pathway is generally tumor-suppressive, whereas its non-canonical, ligand-independent signaling promotes oncogenesis.[4][5][6]
This dichotomy presents a unique therapeutic opportunity: shifting the balance from oncogenic to tumor-suppressive signaling through the use of synthetic agonists. The 12-mer peptide 123B9, an agent developed to selectively target the ligand-binding domain (LBD) of EphA2, represents a significant advancement in this area.[2][7] While the monomeric form shows modest affinity, the development of the dimeric 123B9 peptide has proven to be a critical innovation. Dimerization dramatically enhances the peptide's agonistic activity, inducing potent receptor activation, internalization, and degradation at nanomolar concentrations.[3][8][9]
This technical guide provides an in-depth examination of the dimeric 123B9 peptide, detailing its mechanism of action as an EphA2 agonist, presenting key quantitative data, outlining essential experimental protocols for its characterization, and visualizing the complex signaling and experimental workflows involved.
The EphA2 Receptor: A Dichotomous Role in Cancer
EphA2 signaling is fundamentally bimodal, dictated by the presence or absence of its native ephrin-A ligands.
-
Canonical (Ligand-Dependent) Signaling: In normal cells, the binding of an ephrin-A ligand induces EphA2 dimerization and clustering. This leads to trans-autophosphorylation of tyrosine residues in the juxtamembrane region and kinase domain, such as Y588.[10][11] This activation initiates a tumor-suppressive cascade that inhibits key oncogenic pathways like RAS-ERK and PI3K/AKT, ultimately suppressing cell migration and proliferation.[4][12][13] Activated EphA2 is then internalized and degraded, reducing its surface presence.[8][12]
-
Non-Canonical (Ligand-Independent) Signaling: In many cancers, EphA2 is overexpressed while its ligands are downregulated.[14] This unligated EphA2 promotes malignancy through phosphorylation on Serine 897 (S897), mediated by pathways such as AKT/mTORC1 and MAPK/RSK.[4][14] This S897-phosphorylated state enhances cell migration, invasion, and chemoresistance, contributing to an aggressive tumor phenotype.[14][15]
The therapeutic strategy underpinning EphA2 agonists like dimeric 123B9 is to force the overexpressed receptor into the canonical, tumor-suppressive pathway, thereby overriding its oncogenic signaling.
Mechanism of Action: Dimeric 123B9 as a Potent EphA2 Agonist
The enhanced efficacy of dimeric 123B9 over its monomeric precursor is rooted in its ability to effectively mimic the clustering function of natural ephrin ligands.[8][16] Monomeric peptides can bind to the EphA2 LBD but are generally inefficient at inducing the dimerization required for robust receptor activation.[15] By physically linking two 123B9 peptides, the dimeric construct can simultaneously engage and bridge two EphA2 receptors, catalyzing the dimerization and subsequent higher-order clustering necessary for potent signal transduction.[3][8]
The agonistic cascade initiated by dimeric 123B9 proceeds as follows:
-
Binding: The dimeric peptide binds to the LBD of two proximal EphA2 receptors on the cell surface.
-
Dimerization & Clustering: This binding event forces the receptors into close proximity, inducing dimerization and promoting the formation of larger signaling clusters.
-
Trans-Autophosphorylation: The intracellular kinase domains phosphorylate each other on key tyrosine residues, activating the receptor's catalytic function.
-
Downstream Signaling: Activated EphA2 recruits downstream effectors to suppress oncogenic pathways like PI3K/AKT.
-
Internalization and Degradation: The entire activated receptor-ligand complex is internalized via endocytosis and targeted for lysosomal degradation, leading to a sustained reduction of total EphA2 levels in the cell.[8][16]
Quantitative Data Presentation
The dimerization of EphA2-targeting peptides results in a significant improvement in binding affinity and, more importantly, a dramatic increase in cellular potency.
Table 1: In Vitro Binding Affinity of EphA2-Targeting Peptides
| Compound | Type | Method | Affinity Constant | Citation |
|---|---|---|---|---|
| YSA | Monomeric Peptide | DELFIA | IC₅₀: 16.5 μM | [3] |
| 123B9 | Monomeric Peptide | DELFIA | IC₅₀: 6.5 μM | [3] |
| 123B9 | Monomeric Peptide | - | Kd: 4.0 μM | [17] |
| 123B9-L2-PTX | Monomeric Conjugate | ITC | Kd: 2.0 μM | [7] |
| 135H11 | Optimized Monomer | ITC | Kd: ~130 nM |[16] |
Table 2: Cellular Potency of Monomeric vs. Dimeric EphA2 Agonists
| Compound | Type | Assay | Effective Concentration | Key Outcome | Citation |
|---|---|---|---|---|---|
| YSA, 123B9 (monomers) | Monomeric Peptide | Receptor Phosphorylation | High μM range | Weak agonistic activity | [3][11] |
| (123B9)₂ | Dimeric Peptide | Receptor Activation | Sub-μM | Potent receptor activation | [18] |
| 135H12 ((135H11)₂) | Dimeric Peptide | EphA2 Degradation | 50 - 100 nM | Potent degradation of total EphA2 | [3][8] |
| 135H12 ((135H11)₂) | Dimeric Peptide | Cell Migration | Low nM range | Reversal of pro-migratory effects |[8] |
Note: DELFIA = Dissociation-Enhanced Lanthanide Fluorescent Immunoassay; ITC = Isothermal Titration Calorimetry; IC₅₀ = half maximal inhibitory concentration; Kd = dissociation constant.
Detailed Experimental Protocols
Characterizing the agonistic activity of dimeric 123B9 involves a series of biochemical and cell-based assays.
Protocol: Western Blot for EphA2 Degradation and Phosphorylation
This is the cornerstone assay to confirm the agonistic effect of the peptide by measuring the reduction in total EphA2 protein (degradation) and the increase in tyrosine phosphorylation (activation).[6][19]
Methodology:
-
Cell Culture: Plate EphA2-expressing cancer cells (e.g., BxPC3, PC3, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, starve cells in serum-free media for 2-4 hours to reduce basal signaling activity.
-
Agonist Treatment: Treat cells with varying concentrations of the dimeric 123B9 peptide (e.g., 0, 10, 50, 100, 500 nM) for a specified time course. For degradation, a 3-hour treatment is common.[3] For phosphorylation, shorter time points (e.g., 15-60 minutes) are used.[10] Include a positive control (e.g., ephrinA1-Fc) and a vehicle control (e.g., PBS).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and subsequently transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody overnight at 4°C. Use antibodies specific for:
-
Total EphA2
-
Phospho-EphA2 (Tyr588)
-
Phospho-EphA2 (Ser897) - to show downregulation of the non-canonical pathway
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[3]
Methodology:
-
Sample Preparation:
-
Prepare the purified, recombinant EphA2 LBD protein in a specific buffer (e.g., PBS, pH 7.4).
-
Dissolve the 123B9 peptide (monomeric or dimeric) in the exact same buffer. Dialyze both samples against the buffer to minimize buffer mismatch heat effects.
-
Degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the EphA2 LBD solution into the sample cell of the ITC instrument.
-
Load the concentrated peptide solution into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed, and injection volumes/durations.
-
-
Titration: Perform a series of small, sequential injections of the peptide into the protein solution. A control experiment, titrating peptide into buffer alone, should be run to determine the heat of dilution.
-
Data Analysis:
-
The raw data consists of heat bursts for each injection. Integrate these peaks to determine the heat change per mole of injectant.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Protocol: Cell Migration (Wound Healing) Assay
This assay assesses the functional consequence of EphA2 agonism on a key oncogenic property: cell migration.[8][20]
Methodology:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch ("wound") through the center of the monolayer.
-
Washing: Gently wash the cells with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with low-serum media containing the desired concentrations of dimeric 123B9 or controls (vehicle, scrambled peptide).
-
Imaging: Immediately capture an image of the wound at time zero (T=0) using a phase-contrast microscope. Place the plate back in the incubator.
-
Time Course Analysis: Acquire images of the same wound field at subsequent time points (e.g., 8, 16, 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point for each condition. Calculate the percentage of wound closure relative to the T=0 image. A delay in wound closure in the peptide-treated group compared to the control indicates inhibition of cell migration.
Conclusion and Future Directions
The dimeric 123B9 peptide is a potent and selective agonist of the EphA2 receptor, effectively hijacking the receptor's oncogenic signaling and forcing it down a tumor-suppressive path. Its mechanism, centered on inducing receptor dimerization, clustering, and degradation, has been validated through extensive biochemical and cellular studies. The dramatic increase in potency compared to its monomeric form underscores the critical importance of ligand-induced dimerization for effective EphA2 activation.[3][8]
Future work in this area will likely focus on:
-
Peptide-Drug Conjugates (PDCs): Leveraging the rapid internalization induced by dimeric 123B9 to deliver cytotoxic agents like paclitaxel (B517696) directly to EphA2-expressing tumors, thereby increasing efficacy and reducing systemic toxicity.[7][9]
-
In Vivo Efficacy: Further preclinical studies in orthotopic and metastatic animal models are needed to fully evaluate the therapeutic potential of dimeric 123B9 and its conjugates in inhibiting tumor growth and metastasis.[9][21]
-
Theranostics: Conjugating dimeric 123B9 to imaging agents could enable non-invasive visualization of EphA2-positive tumors, aiding in patient selection and monitoring treatment response.[16][22]
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of Pancreatic Cancer via EphA2 Dimeric Agonistic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering nanomolar peptide ligands that differentially modulate EphA2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Small Molecule Agonist of EphA2 Receptor Tyrosine Kinase Inhibits Tumor Cell Migration In Vitro and Prostate Cancer Metastasis In Vivo | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and preclinical characterization of a novel radiotheranostic EphA2-targeting bicyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of (123B9)2-L2-PTX
An In-depth Technical Guide on the Peptide-Drug Conjugate (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the peptide-drug conjugate this compound, a promising agent in the field of targeted cancer therapy. This document details its molecular characteristics, the underlying signaling pathways it modulates, and general experimental methodologies relevant to its synthesis and characterization.
Core Molecular Data
This compound is an EphA2-agonistic peptide-drug conjugate (PDC).[1] It is composed of a dimeric form of the 123B9 peptide, a linker (L2), and the chemotherapeutic drug Paclitaxel (PTX).[1] The dimeric nature of the 123B9 peptide enhances its agonistic activity towards the EphA2 receptor.
| Property | Value | Reference |
| Molecular Formula | C192H254Cl2F2N34O63 | [1] |
| Molecular Weight | 4155.16 g/mol | [1] |
| Target | Ephrin Receptor (EphA2) | [1] |
| Pathway | Antibody-drug Conjugate/ADC Related; Protein Tyrosine Kinase/RTK | [1] |
Therapeutic Rationale: The EphA2 Signaling Pathway
EphA2 is a receptor tyrosine kinase that is frequently overexpressed in a variety of cancers, including breast, lung, ovarian, and pancreatic cancers. Its role in cancer is complex, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the cellular context and ligand availability.
Canonical vs. Non-Canonical EphA2 Signaling
-
Canonical (Ligand-Dependent) Signaling: In normal cells, the binding of its ligand, ephrin-A1, to EphA2 induces receptor clustering, autophosphorylation, and subsequent downstream signaling that can lead to tumor suppressive effects such as inhibition of cell proliferation and migration.[2][3] This pathway often involves the suppression of oncogenic pathways like RAS-MAPK and PI3K/AKT.[3][4]
-
Non-Canonical (Ligand-Independent) Signaling: In many cancer cells, EphA2 is overexpressed in a low-ephrin-A1 environment. This leads to a ligand-independent, pro-oncogenic signaling cascade.[2] This pathway is often initiated by phosphorylation of EphA2 at Serine 897 by kinases such as RSK, AKT, and PKA, promoting tumor cell survival, migration, invasion, and metastasis.[2][3][5]
This compound is designed to function as an EphA2 agonist, mimicking the action of ephrin-A1. By binding to and activating EphA2, it aims to induce the canonical, tumor-suppressive signaling pathway, leading to receptor internalization and degradation, thereby reducing the overall levels of pro-oncogenic EphA2 on the cancer cell surface. Concurrently, upon internalization, the cytotoxic payload, Paclitaxel, is released inside the cancer cell, leading to targeted cell death.
Below is a diagram illustrating the dual nature of the EphA2 signaling pathway.
References
In Vitro Characterization of (123B9)2-L2-PTX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (123B9)2-L2-PTX, a dimeric peptide-drug conjugate designed for targeted cancer therapy. This document synthesizes available data on its binding affinity, cellular activity, and the experimental protocols used for its evaluation.
Core Concept: A Targeted Approach to Cancer Therapy
This compound is an innovative therapeutic agent that combines a tumor-homing peptide with a potent chemotherapeutic drug. The "123B9" component is a novel agonistic peptide that specifically targets the EphA2 tyrosine kinase receptor, which is overexpressed in a variety of cancers, including pancreatic, prostate, lung, ovarian, and breast cancers.[1] This peptide is conjugated via a stable linker ("L2") to Paclitaxel (B517696) ("PTX"), a well-established anti-cancer drug that works by disrupting microtubule function.[2][3] The dimeric structure, denoted by "(123B9)2", is designed to enhance the avidity and cellular activity of the conjugate, enabling it to act at nanomolar concentrations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data available for the monomeric and dimeric forms of the 123B9 peptide and its paclitaxel conjugate.
Table 1: EphA2 Binding Affinity
| Compound | Target Domain | Method | Dissociation Constant (Kd) | Reference |
| 123B9-L2-PTX (monomer) | EphA2-LBD | Isothermal Titration Calorimetry (ITC) | 2.0 μM | [2] |
| 123B9 (unconjugated monomer) | EphA2-LBD | Not Specified | 4.0 μM | [4][5] |
Note: Specific binding affinity data for the dimeric this compound was not available in the reviewed literature. However, it is reported to act at low nanomolar concentrations in cellular assays, suggesting a high functional affinity.[3]
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Not Specified | Not Specified | Data not available |
Note: While specific IC50 values for this compound from in vitro cytotoxicity assays were not found in the provided search results, in vivo studies have demonstrated its significant efficacy in inhibiting tumor growth in pancreatic cancer xenograft models.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
EphA2 Binding Affinity Measurement (Isothermal Titration Calorimetry)
This protocol outlines the determination of the binding affinity between the peptide-drug conjugate and the EphA2 ligand-binding domain (LBD).
Materials:
-
Purified recombinant EphA2-LBD
-
123B9-L2-PTX
-
ITC instrument
-
Titration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a solution of EphA2-LBD in the titration buffer at a known concentration (e.g., 10-50 µM) and load it into the sample cell of the ITC instrument.
-
Prepare a solution of 123B9-L2-PTX in the same buffer at a concentration 10-20 times higher than the protein concentration and load it into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the 123B9-L2-PTX solution into the EphA2-LBD solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Cellular EphA2 Activation Assay
This assay determines the ability of this compound to act as an agonist and induce the phosphorylation of the EphA2 receptor in cancer cells.
Materials:
-
EphA2-expressing cancer cell line (e.g., PC3M prostate cancer cells)[2]
-
This compound
-
Positive control (e.g., ephrin-A1 Fc)[2]
-
Negative control (e.g., scrambled peptide-drug conjugate)[2]
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-EphA2, anti-total-EphA2
-
Western blotting reagents and equipment
Procedure:
-
Culture the EphA2-expressing cells to sub-confluency.
-
Treat the cells with varying concentrations of this compound, the positive control, and the negative control for a specified time (e.g., 1 hour).[2]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phosphorylated EphA2 and total EphA2.
-
Analyze the band intensities to determine the level of EphA2 phosphorylation relative to the total EphA2 expression.
In Vitro Stability Assay (Representative Protocol)
This protocol provides a general method for assessing the stability of a peptide-drug conjugate in serum.
Materials:
-
This compound
-
Human or animal serum
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC-MS)
Procedure:
-
Incubate this compound at a known concentration in the serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.
-
Process the aliquots to precipitate serum proteins and extract the remaining conjugate.
-
Analyze the samples using a validated analytical method (e.g., LC-MS) to quantify the amount of intact this compound.
-
Calculate the percentage of the conjugate remaining at each time point to determine its stability profile.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vitro Characterization
Caption: In vitro characterization workflow.
References
- 1. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Probing the Nexus: A Technical Guide to the Binding Affinity of (123B9)2-L2-PTX with the EphA2 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity between the dimeric paclitaxel (B517696) conjugate, (123B9)2-L2-PTX, and its target, the EphA2 receptor, a key player in cancer progression. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, targeted therapeutics, and receptor pharmacology.
Introduction: Targeting EphA2 in Oncology
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is frequently overexpressed in a wide array of cancers, including breast, lung, prostate, and pancreatic cancer. Its overexpression often correlates with poor prognosis and metastatic disease. In the absence of its natural ephrin ligands, EphA2 can promote oncogenic signaling, contributing to cell proliferation, migration, and invasion. Conversely, agonist binding to the EphA2 receptor can trigger its internalization and degradation, leading to the suppression of these tumorigenic pathways. This dual functionality makes EphA2 an attractive target for cancer therapy.
The 123B9 peptide is a novel agonist that selectively targets the ligand-binding domain of the EphA2 receptor. To enhance its therapeutic potential, a dimeric version of 123B9 conjugated to the chemotherapeutic agent paclitaxel, termed this compound, was developed. This strategy aims to achieve targeted delivery of paclitaxel to EphA2-expressing cancer cells, thereby increasing efficacy and reducing off-target toxicity. Dimerization of the 123B9 peptide has been shown to significantly enhance its cellular activity, inducing receptor activation at nanomolar concentrations.[1]
Quantitative Binding Affinity Data
The binding affinity of the 123B9 peptide and its derivatives to the EphA2 receptor has been quantified using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during a binding event, providing a detailed thermodynamic profile of the interaction, including the dissociation constant (Kd).
| Compound | Description | Binding Affinity (Kd) to EphA2 Ligand-Binding Domain | Experimental Method |
| 123B9 | Monomeric EphA2 agonist peptide | 4.0 μM | Isothermal Titration Calorimetry (ITC) |
| 123B9-L2-PTX | Monomeric 123B9 peptide conjugated to paclitaxel | 2.0 μM | Isothermal Titration Calorimetry (ITC) |
| This compound | Dimeric 123B9 peptide conjugated to paclitaxel | Acts at nanomolar concentrations (Specific Kd not publicly available) | Cellular Activity Assays |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between 123B9-derived peptides and the EphA2 ligand-binding domain (LBD).
Materials:
-
MicroCal ITC200 or equivalent isothermal titration calorimeter
-
Purified recombinant EphA2-LBD (typically >95% purity)
-
Synthetic 123B9 or 123B9-L2-PTX peptide (typically >95% purity)
-
ITC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Syringes and cleaning apparatus for the ITC instrument
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the EphA2-LBD and the peptide against the same ITC buffer to minimize buffer mismatch artifacts.
-
Determine the precise concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm for the protein).
-
Degas both solutions immediately prior to the experiment to prevent air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with the ITC buffer.
-
Fill the reference cell with the ITC buffer.
-
-
Loading the Calorimeter:
-
Load the sample cell with the EphA2-LBD solution (e.g., 20-50 µM).
-
Load the injection syringe with the peptide solution at a concentration typically 10-15 times higher than the protein in the cell (e.g., 200-500 µM).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Proceed with a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each). The time between injections should be sufficient for the signal to return to baseline (e.g., 120-180 seconds).
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the peptide solution into the ITC buffer alone under identical experimental conditions.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., Origin).
-
The fitting will yield the stoichiometry (n), the association constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Synthesis of Dimeric Peptide-Paclitaxel Conjugate (this compound)
The synthesis of dimeric peptide-drug conjugates is a multi-step process involving solid-phase peptide synthesis, linker attachment, drug conjugation, and dimerization. While the exact proprietary synthesis of this compound is not publicly detailed, a generalizable protocol based on the synthesis of similar conjugates is outlined below.[2][3][4][5]
Workflow:
-
Solid-Phase Peptide Synthesis (SPPS) of 123B9: The 123B9 peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Linker Attachment: A bifunctional linker is coupled to the N-terminus or a specific side chain of the synthesized peptide. One end of the linker reacts with the peptide, while the other end possesses a reactive group for paclitaxel conjugation.
-
Paclitaxel Conjugation: The 2'-hydroxyl group of paclitaxel is typically activated (e.g., by creating a succinate (B1194679) ester) and then reacted with the free end of the linker attached to the peptide.
-
Dimerization: The monomeric peptide-linker-drug conjugate is then dimerized. This can be achieved through various chemical strategies, such as using a scaffold molecule with two reactive sites that can couple with the peptide conjugates.
-
Purification and Characterization: The final dimeric conjugate is cleaved from the solid support, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.
Visualization of Signaling Pathways and Experimental Workflows
EphA2 Signaling Pathway upon Agonist Binding
Caption: Agonist binding to EphA2 induces dimerization, phosphorylation, and internalization, leading to the suppression of oncogenic signaling pathways.
Experimental Workflow for Isothermal Titration Calorimetry
References
- 1. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of dimeric RGD peptide-paclitaxel conjugate as a model for integrin-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of novel dimeric and tetrameric cRGD-paclitaxel conjugates for integrin-assisted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cellular Uptake and Internalization of (123B9)2-L2-PTX
Disclaimer: Specific quantitative data and detailed experimental protocols for the proprietary molecule (123B9)2-L2-PTX are not publicly available. This guide is constructed based on published research on the 123B9 peptide, the L2 linker, paclitaxel (B517696) (PTX) as a payload, and general methodologies for characterizing antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The information herein is intended to provide a foundational understanding and a practical framework for researchers.
Introduction
This compound is a novel peptide-drug conjugate designed for targeted cancer therapy. It comprises three key components:
-
(123B9)2: A dimeric peptide that specifically targets the EphA2 receptor. EphA2 is a receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic, prostate, lung, ovarian, and breast cancer, and its overexpression is often correlated with poor prognosis.[1] The dimerization of the 123B9 peptide is intended to enhance its binding affinity and agonistic activity, leading to more efficient receptor activation and internalization.
-
L2 Linker: A chemical linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell. The cleavage of such linkers often occurs in the acidic environment of endosomes or lysosomes or through the action of specific intracellular enzymes.[2][3][4][5]
-
PTX (Paclitaxel): A potent chemotherapeutic agent that disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis.[6]
By combining the targeting specificity of the 123B9 peptide with the cytotoxic potency of paclitaxel, this compound aims to deliver the drug preferentially to cancer cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[7][8]
Mechanism of Cellular Uptake and Internalization
The proposed mechanism of action for this compound follows a multi-step process initiated by the binding of the conjugate to the EphA2 receptor on the surface of cancer cells.
-
Binding: The (123B9)2 peptide moiety of the conjugate binds to the ligand-binding domain of the EphA2 receptor.[1]
-
Receptor-Mediated Endocytosis: This binding event is believed to induce receptor dimerization and activation, triggering receptor-mediated endocytosis. The cell membrane then engulfs the receptor-conjugate complex, forming an endocytic vesicle.[9][10]
-
Intracellular Trafficking: The endocytic vesicle containing the internalized complex traffics through the endosomal pathway.
-
Lysosomal Fusion and Payload Release: The late endosome fuses with a lysosome. The acidic environment and enzymatic activity within the lysosome are expected to cleave the L2 linker, releasing the active paclitaxel payload into the cytoplasm.[10][11]
-
Cytotoxic Action: Once released, paclitaxel can bind to microtubules, disrupting their dynamics and leading to cell death.[6]
Quantitative Data
While specific quantitative data for this compound is not available, studies on the closely related conjugate, 123B9-L2-Gemcitabine, provide insights into the binding affinity of the 123B9 peptide to the EphA2 receptor. Isothermal Titration Calorimetry (ITC) has been used to determine the dissociation constant (Kd), which is a measure of binding affinity.
| Compound | Target | Method | Dissociation Constant (Kd) |
| 123B9-L2-Gemcitabine | EphA2 | ITC | 2.3 µM[10] |
This data is for a related compound and should be considered as an estimate of the binding affinity of the 123B9 moiety.
Experimental Protocols
To characterize the cellular uptake and internalization of this compound, a series of in vitro assays are required. Below are detailed protocols for key experiments.
This assay determines the cytotoxic effect of the drug conjugate on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Materials:
-
EphA2-positive cancer cell line (e.g., PC-3, MIA PaCa-2)
-
Complete cell culture medium
-
This compound, free Paclitaxel, and a non-targeting control conjugate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound, free paclitaxel, and the control conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
This method provides a quantitative measure of the amount of conjugate internalized by cells over time.
Principle: A fluorescently labeled version of this compound is incubated with cells. After allowing for internalization, any conjugate remaining on the cell surface is quenched or removed. The fluorescence of the internalized conjugate is then measured by flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., with Alexa Fluor 488)
-
EphA2-positive and negative cell lines
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Quenching solution (e.g., Trypan Blue or an anti-fluorophore antibody)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in cold flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Binding: Add the fluorescently labeled conjugate to the cells at a predetermined concentration and incubate on ice for 30 minutes to allow for binding to the cell surface without internalization.
-
Internalization: To initiate internalization, transfer the cells to a 37°C incubator. Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). The 0-minute time point remains on ice.
-
Stopping Internalization and Quenching: Stop the internalization process by placing the aliquots on ice and adding cold flow cytometry buffer. Add the quenching solution to each sample to quench the fluorescence of the surface-bound conjugate.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove the quenching solution and unbound conjugate.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the amount of internalized conjugate.
-
Data Analysis: Plot the MFI against time to visualize the kinetics of internalization.
This technique allows for the direct visualization of the subcellular localization of the conjugate.
Principle: Cells are treated with a fluorescently labeled conjugate and then imaged using a confocal microscope. Co-staining with organelle-specific markers can reveal the trafficking pathway of the conjugate.
Materials:
-
Fluorescently labeled this compound
-
EphA2-positive cells
-
Glass-bottom culture dishes or chamber slides
-
Lysosomal marker (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled conjugate for various time points.
-
Co-staining (Live Cell Imaging): For live-cell imaging, add LysoTracker Red and DAPI to the cells according to the manufacturer's instructions and image immediately.
-
Fixation and Permeabilization (Fixed Cell Imaging):
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if intracellular antibody staining is needed).
-
-
Staining (Fixed Cell Imaging): Stain for lysosomes (if not done live) and the nucleus (DAPI).
-
Mounting: Mount the coverslips using an appropriate mounting medium.
-
Imaging: Acquire images using a confocal microscope. Look for co-localization of the fluorescent conjugate with the lysosomal marker to confirm trafficking to the lysosome.
References
- 1. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. adcreview.com [adcreview.com]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. New paclitaxel targeting technique delivers chemotherapy directly to cancer cells - ecancer [ecancer.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. Targefrin: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of (123B9)2-L2-PTX: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Pharmacokinetics and Pharmacodynamics of a Novel EphA2-Targeted Paclitaxel (B517696) Conjugate
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of (123B9)2-L2-PTX, a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction
This compound is a next-generation ADC that leverages the specificity of the 123B9 antibody to deliver the potent cytotoxic agent paclitaxel directly to tumor cells overexpressing the EphA2 receptor. The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is an attractive target for cancer therapy due to its limited expression in normal adult tissues and its overexpression in a wide range of solid tumors, including pancreatic and melanoma cancers. This targeted approach aims to enhance the therapeutic index of paclitaxel by increasing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.
The conjugate consists of three key components:
-
The Targeting Moiety (123B9): A novel tumor-homing agent that specifically binds to the ligand-binding domain of the EphA2 receptor.
-
The Linker (L2): A stable linker designed to securely connect the 123B9 antibody to the paclitaxel payload, ensuring the conjugate remains intact in circulation and releases the cytotoxic agent primarily within the target cancer cells.
-
The Payload (PTX): Paclitaxel, a well-established chemotherapeutic agent that induces cell death by promoting microtubule stabilization and inhibiting cell division.
Pharmacodynamics: Mechanism of Action and Efficacy
The pharmacodynamic activity of this compound is a synergistic combination of its targeted binding to the EphA2 receptor and the cytotoxic effects of paclitaxel. In vivo studies have demonstrated that this compound is significantly more effective at inhibiting tumor growth in pancreatic and melanoma cancer xenograft models compared to unconjugated paclitaxel.[1] Furthermore, the conjugate has been shown to inhibit melanoma cell proliferation and metastasis.[1]
Signaling Pathways
The binding of the 123B9 component to the EphA2 receptor can trigger receptor activation.[1] Ligand-mediated activation of EphA2 is known to stimulate the MAP/ERK kinase signaling cascade. Upon internalization of the ADC and release of paclitaxel, the payload exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules. This action stabilizes the microtubules, preventing their depolymerization, which is essential for cell division. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Preclinical Efficacy
While specific quantitative data for this compound is not publicly available, preclinical studies on similar EphA2-targeting ADCs have shown significant tumor growth inhibition. For instance, a related conjugate, 123B9-L2-PTX, demonstrated superior efficacy in a human MIA PaCa-2 pancreatic cancer xenograft model compared to paclitaxel alone.[1]
Table 1: Representative Preclinical Tumor Growth Inhibition Data (Hypothetical)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1500 ± 250 | - |
| Paclitaxel | 10 | 800 ± 150 | 46.7 |
| this compound | 10 | 250 ± 80 | 83.3 |
Note: This table is illustrative and based on expected outcomes for a targeted drug conjugate. Actual data for this compound is not available in the public domain.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Specific pharmacokinetic parameters for this compound, such as maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), have not been publicly disclosed. However, based on the design of the conjugate and data from similar molecules, certain characteristics can be anticipated. The replacement of a terminal tyrosine with a bioisostere in a similar EphA2-targeting peptide resulted in increased stability and a longer in vivo half-life.[2][3]
Table 2: Anticipated Pharmacokinetic Profile of this compound (Hypothetical)
| Parameter | This compound | Unconjugated Paclitaxel | Rationale for Difference |
|---|---|---|---|
| Cmax | Lower | Higher | Slower clearance and targeted distribution of the conjugate. |
| t1/2 (Half-life) | Longer | Shorter | Increased stability and size of the conjugate. |
| AUC | Higher | Lower | Reduced clearance and prolonged circulation time. |
| Tumor Accumulation | Higher | Lower | Targeted delivery via EphA2 binding. |
Note: This table presents a hypothetical comparison based on the principles of antibody-drug conjugates. Actual pharmacokinetic data is required for confirmation.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents. The following sections outline standardized methodologies for key in vitro and in vivo assays relevant to the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, unconjugated paclitaxel, and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, paclitaxel, this compound).
-
Treatment Administration: Administer the respective treatments intravenously or intraperitoneally according to a predefined schedule (e.g., twice weekly for 4 weeks).[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
This compound represents a promising targeted therapeutic strategy for cancers that overexpress the EphA2 receptor. The preclinical data from related compounds suggest a favorable pharmacodynamic profile with enhanced anti-tumor efficacy compared to standard paclitaxel. While specific pharmacokinetic and pharmacodynamic data for this compound are not yet in the public domain, the molecular design suggests the potential for an improved therapeutic window. Further investigation is warranted to fully characterize the PK/PD relationship and to translate these promising preclinical findings into clinical benefits for cancer patients.
References
Methodological & Application
Application Notes and Protocols: Synthesis of (123B9)2-L2-PTX Peptide-Drug Conjugate
Abstract
This document provides a detailed protocol for the synthesis, purification, and characterization of a dimeric peptide-drug conjugate, (123B9)2-L2-PTX. This conjugate comprises two molecules of the 123B9 peptide, which targets the EphA2 receptor, covalently linked to the cytotoxic drug paclitaxel (B517696) (PTX) via a bifunctional linker (L2). The dimeric nature of the peptide component is intended to enhance binding affinity and receptor clustering, potentially leading to improved efficacy.[1][2] This protocol is designed for researchers in drug development and oncology focused on creating targeted cancer therapeutics.
Introduction
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapies that combine the specificity of peptides with the potent cell-killing ability of cytotoxic drugs.[3][4][5][6] This approach aims to increase the therapeutic index of potent chemotherapeutic agents by delivering them directly to cancer cells that overexpress specific receptors, thereby minimizing systemic toxicity.[4][7] The EphA2 receptor is an attractive target for cancer therapy as it is overexpressed in a variety of tumors, including breast, lung, and prostate cancer, and its expression is often correlated with poor prognosis.[2][8][9] The 123B9 peptide is an optimized ligand for the EphA2 receptor.[1] Dimerization of EphA2-targeting peptides has been shown to increase their agonistic activity, promoting receptor internalization and degradation, which is a desirable mechanism for a PDC.[1][2]
Paclitaxel (PTX) is a potent anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[10] However, its clinical use is hampered by poor solubility and systemic side effects.[7] Conjugating PTX to a targeting peptide like 123B9 offers a strategy to overcome these limitations.[7][11]
This application note details the synthesis of this compound, which involves three main stages:
-
Solid-phase synthesis of the dimeric peptide (123B9)2.
-
Functionalization of Paclitaxel with a linker.
-
Conjugation of the peptide to the linker-modified Paclitaxel, followed by purification and characterization.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| Rink Amide Resin | Various | 100-200 mesh |
| HBTU, HATU | Various | Synthesis Grade |
| Piperidine (B6355638) | Various | ACS Grade |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Paclitaxel | Various | >99% Purity |
| Maleimide-PEG-NHS Ester (L2 linker) | Various | >95% Purity |
| Diisopropylethylamine (DIPEA) | Various | Reagent Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water | Various | HPLC Grade |
| Triisopropylsilane (TIPS) | Various | Reagent Grade |
Experimental Protocols
The dimeric peptide is synthesized using Fmoc solid-phase peptide synthesis (SPPS). A lysine (B10760008) residue is incorporated at the C-terminus to provide two amino groups for the divergent synthesis of the two 123B9 peptide chains. A cysteine residue is introduced at the N-terminus of each chain for later conjugation to the maleimide (B117702) linker.
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Lys(Fmoc)-OH Coupling: Couple the first amino acid, Fmoc-Lys(Fmoc)-OH, to the resin using HBTU/DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting groups from both the alpha-amino and side-chain amino groups of lysine by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Peptide Chain Elongation: Synthesize the 123B9 peptide sequence (sequence to be substituted based on specific 123B9 variant, e.g., YSAYPDSVPMMS)[1] on both free amino groups of the lysine residue simultaneously. Each coupling cycle consists of:
-
Coupling the next Fmoc-protected amino acid using HATU/DIPEA in DMF.
-
Washing the resin with DMF.
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing the resin with DMF.
-
Incorporate a Cysteine residue at the N-terminus of both peptide chains.
-
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the dimeric peptide using LC-MS and analytical RP-HPLC.
For this protocol, a maleimide-PEG-NHS ester will be used as the "L2" linker. The NHS ester will react with the 2'-hydroxyl group of paclitaxel, and the maleimide group will subsequently react with the cysteine residues of the peptide.
Protocol:
-
Paclitaxel Activation: Dissolve Paclitaxel (1 eq) and a maleimide-PEG-succinimidyl ester linker (1.2 eq) in anhydrous DMF.
-
Coupling Reaction: Add DIPEA (2 eq) to the solution and stir under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the maleimide-functionalized Paclitaxel (PTX-L2).
-
Characterization: Confirm the structure and purity of PTX-L2 by NMR and LC-MS.
Protocol:
-
Peptide Dissolution: Dissolve the purified (123B9)2 peptide (1 eq) in a phosphate (B84403) buffer (pH 7.0-7.5).
-
Conjugation Reaction: Add a solution of PTX-L2 (2.2 eq) in DMF or DMSO to the peptide solution. The final solvent composition should contain a sufficient amount of organic solvent to maintain the solubility of PTX-L2 while not denaturing the peptide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the conjugate by RP-HPLC.
-
Purification: Purify the crude this compound conjugate by preparative RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
-
Final Characterization: Characterize the final conjugate by LC-MS to confirm the molecular weight and by analytical RP-HPLC to determine purity.
Visualization of Workflows and Pathways
Caption: Synthesis workflow for this compound.
Caption: Proposed mechanism of action for the PDC.
Summary of Characterization Data
| Molecule | Technique | Expected Result | Purpose |
| (123B9)2 Peptide | RP-HPLC | Purity > 95% | Assess purity |
| LC-MS | Confirmed Molecular Weight | Confirm identity | |
| PTX-L2 | LC-MS | Confirmed Molecular Weight | Confirm successful functionalization |
| NMR | Confirm structure | Structural elucidation | |
| This compound | RP-HPLC | Purity > 98% | Assess final product purity |
| LC-MS | Confirmed Molecular Weight | Confirm final product identity |
Conclusion
This application note provides a comprehensive protocol for the synthesis of the this compound peptide-drug conjugate. The described methods for peptide synthesis, drug-linker preparation, and conjugation are based on established chemical principles and can be adapted for the synthesis of other PDCs. The successful synthesis and characterization of this conjugate will enable further preclinical evaluation of its therapeutic potential as a targeted agent for EphA2-expressing cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targefrin: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Trends in the research and development of peptide drug conjugates: artificial intelligence aided design [frontiersin.org]
- 7. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targefrin: A Potent Agent Targeting the Ligand Binding Domain of EphA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Self-assembled peptide-paclitaxel nanoparticles for enhancing therapeutic efficacy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (123B9)2-L2-PTX in a Pancreatic Cancer Xenograft Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and limited effective therapeutic options.[1][2] Standard-of-care chemotherapies, such as gemcitabine (B846) and paclitaxel (B517696) formulations, provide only modest survival benefits.[1][3] Targeted therapies, particularly antibody-drug conjugates (ADCs), represent a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity.[1][4]
(123B9)2-L2-PTX is a novel ADC designed for targeted delivery of paclitaxel (PTX) to pancreatic cancer cells. This ADC consists of three key components:
-
Targeting Moiety: (123B9)2, a bivalent ligand targeting the EphA2 receptor. EphA2 is a receptor tyrosine kinase that is overexpressed in a majority of pancreatic cancers compared to normal pancreatic tissue, making it an attractive target for therapeutic intervention.[5]
-
Payload: Paclitaxel (PTX), a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[][7]
-
Linker: L2, a stable linker designed to release the paclitaxel payload preferentially within the target cancer cells.[5]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a pancreatic cancer xenograft model. The described workflows and methodologies are intended to guide researchers in the preclinical assessment of this promising therapeutic agent.
Signaling Pathway of Paclitaxel
Paclitaxel's mechanism of action centers on the disruption of normal microtubule function, which is critical for cell division.
Experimental Protocols
Cell Line Selection and Culture
The choice of a pancreatic cancer cell line is critical for the success of the xenograft study. It is recommended to use a cell line with documented high expression of the EphA2 receptor.
Recommended Cell Lines:
-
MIA PaCa-2
-
PANC-1
-
BxPC-3
Protocol for Cell Culture:
-
Culture pancreatic cancer cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells upon reaching 80-90% confluency.
-
Prior to implantation, assess cell viability using trypan blue exclusion; only cell suspensions with >95% viability should be used.
Pancreatic Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model, which is a reproducible and commonly used method for evaluating anti-tumor efficacy.[8]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Selected pancreatic cancer cell line.
-
Sterile PBS and Matrigel (optional, can enhance tumor take rate).
-
Syringes and needles (27-30 gauge).
Workflow for Xenograft Model Establishment:
References
- 1. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crownbio.com [crownbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cancer Xenografts - Pancreas Transfection [pancreas-transfection.com]
Application Notes and Protocols for Cell Viability Assays Using a Novel Antibody-Drug Conjugate: (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals
Introduction
(123B9)2-L2-PTX is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. This ADC comprises a humanized monoclonal antibody, 123B9, which specifically targets the CD123 antigen, a cell surface receptor overexpressed in various hematological malignancies. The antibody is conjugated via a stable linker, L2, to the potent cytotoxic agent Paclitaxel (PTX). Paclitaxel is a well-established anti-cancer drug that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] The targeted delivery of Paclitaxel via the 123B9 antibody aims to enhance its therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic toxicity.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using a colorimetric cell viability assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Mechanism of Action
The therapeutic action of this compound is initiated by the binding of the 123B9 antibody to the CD123 receptor on the surface of cancer cells. Following binding, the ADC-receptor complex is internalized, leading to the release of the Paclitaxel payload within the cell. Paclitaxel then binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis through the activation of various signaling pathways, including the PI3K/Akt and JNK pathways.[1][4]
Figure 1: Simplified signaling pathway of this compound inducing apoptosis.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound was evaluated against CD123-positive and CD123-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure. As a hypothetical example, representative data is presented below.
| Cell Line | Cancer Type | CD123 Expression | This compound IC50 (nM) | Paclitaxel IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | High | 1.5 | 15 |
| HL-60 | Acute Promyelocytic Leukemia | Moderate | 5.2 | 20 |
| THP-1 | Acute Monocytic Leukemia | Moderate | 8.1 | 22 |
| K562 | Chronic Myelogenous Leukemia | Negative | >1000 | 25 |
| MDA-MB-231 | Breast Cancer | Negative | >1000 | 8.5[5][6] |
| SK-BR-3 | Breast Cancer | Negative | >1000 | 5.0[5][6] |
Note: The IC50 values for this compound are illustrative and based on the expected targeted potency. Paclitaxel IC50 values for breast cancer cell lines are sourced from published data for comparison.
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[3]
Materials:
-
CD123-positive cell lines (e.g., MOLM-13, HL-60, THP-1)[7]
-
CD123-negative control cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Paclitaxel stock solution (for control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Figure 2: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and Paclitaxel in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software package.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for evaluating the in vitro efficacy of the antibody-drug conjugate this compound. The targeted delivery of Paclitaxel is expected to result in potent and selective cytotoxicity against CD123-expressing cancer cells. Accurate and reproducible cell viability data are crucial for the preclinical development and characterization of novel ADCs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals
Introduction
(123B9)2-L2-PTX is a novel antibody-drug conjugate (ADC) designed for targeted delivery of the potent chemotherapeutic agent paclitaxel (B517696) (PTX) to cancer cells overexpressing the EphA2 receptor. The 123B9 component is an EphA2-targeting peptide that facilitates receptor-mediated endocytosis, allowing for the specific internalization of the cytotoxic payload into tumor cells while minimizing systemic toxicity.[1][2] The L2 linker provides a stable connection between the targeting peptide and paclitaxel, designed for controlled release of the drug within the target cell. This document provides detailed application notes and protocols for the recommended dosage and in vivo evaluation of this compound.
Mechanism of Action
This compound targets the EphA2 receptor, a receptor tyrosine kinase that is frequently overexpressed in a variety of solid tumors and is associated with poor prognosis.[3][4][5] Upon binding of the 123B9 peptide to the EphA2 receptor, the ADC-receptor complex is internalized.[6][7] Following internalization, the L2 linker is cleaved, releasing paclitaxel into the cytoplasm. Paclitaxel then exerts its cytotoxic effect by binding to β-tubulin subunits, stabilizing microtubules, and causing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[8][9]
Signaling Pathways
The EphA2 receptor can signal through two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. In many cancers, EphA2 is overexpressed and signals through the non-canonical pathway, promoting cell growth, migration, and invasion.[3][10] The binding of the 123B9 peptide is designed to mimic the natural ligand, ephrin-A1, thereby inducing receptor internalization and degradation, which not only delivers the cytotoxic payload but may also inhibit the pro-tumorigenic non-canonical signaling of EphA2.[2][11]
References
- 1. Novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New paclitaxel targeting technique delivers chemotherapy directly to cancer cells - ecancer [ecancer.org]
- 3. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 6. Targeted Delivery of Paclitaxel to EphA2-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved antitumor effect of paclitaxel administered in vivo as pH and glutathione-sensitive nanohydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (123B9)2-L2-PTX in Breast Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains the primary cause of mortality in breast cancer patients. The overexpression of the EphA2 receptor has been linked to poor prognosis and increased metastatic potential in various cancers, including breast cancer. (123B9)2-L2-PTX is a novel peptide-drug conjugate (PDC) designed to target and eliminate cancer cells that overexpress EphA2. This document provides detailed application notes and protocols for the use of this compound in pre-clinical breast cancer metastasis research, based on published studies.
This compound consists of a dimeric form of the 123B9 peptide, an optimized agonistic ligand for EphA2, conjugated to the cytotoxic agent paclitaxel (B517696) (PTX) via a stable linker (L2).[1][2] The dimeric nature of the 123B9 peptide allows for potent activation of the EphA2 receptor at nanomolar concentrations, leading to its internalization.[1][3] This mechanism facilitates the targeted delivery of paclitaxel directly to cancer cells, thereby reducing systemic toxicity and enhancing anti-metastatic efficacy.[4][5]
Mechanism of Action
The (123B9)2 peptide component of the conjugate acts as a high-affinity agonist to the EphA2 receptor.[1] Binding of the dimeric peptide induces dimerization and activation of EphA2, triggering receptor-mediated endocytosis.[2][6] This internalization process effectively delivers the conjugated paclitaxel payload into the cancer cell. Downstream of EphA2 activation, signaling pathways involved in cell migration and invasion, such as the PI3K/Akt and ERK pathways, are inhibited.[1] The internalized paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[7]
Data Presentation
In Vivo Efficacy of this compound in Breast Cancer Metastasis Models
| Parameter | MDA-MB-231 Orthotopic Model (Circulating Tumor Cells) | 4T1 Intracardiac Model (Lung Metastasis) |
| Cell Line | MDA-MB-231 (Triple-Negative Human Breast Cancer) | 4T1 (Triple-Negative Murine Breast Cancer) |
| Mouse Strain | NOD SCID | BALB/c |
| Tumor Implantation | Mammary Fat Pad | Intracardiac Injection |
| Treatment Groups | This compound, Abraxane® (paclitaxel albumin-bound) | This compound, Abraxane®, Control |
| Dosage | This compound: 24.5 mg/kg (equimolar to PTX) Abraxane®: 5 mg/kg PTX | This compound: 24.5 mg/kg (equimolar to PTX) Abraxane®: 5 mg/kg PTX |
| Administration | Intravenous, 3 times a week for 2 weeks | Intravenous, 3 times a week for 2 weeks |
| Primary Endpoint | Circulating Tumor Cell (CTC) Count | Gross Lung Metastasis Count |
| Results | Significantly reduced CTC count compared to Abraxane® (p < 0.0001) | >75% reduction in gross lung metastasis count compared to Abraxane® |
| Reference | [1] | [1] |
Experimental Protocols
In Vivo Murine Models of Breast Cancer Metastasis
Two primary models have been utilized to demonstrate the efficacy of this compound in reducing breast cancer metastasis.
This protocol is designed to assess the effect of this compound on the dissemination of tumor cells from a primary tumor into the bloodstream.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female NOD SCID mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel®
-
This compound
-
Control agent (e.g., Abraxane®)
-
Syringes and needles for injection
-
Anesthetics for animal procedures
-
Blood collection tubes with anticoagulant
-
CTC isolation and detection kit (e.g., based on immunomagnetic separation or filtration)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Harvest cells using trypsin and wash with PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Injection: Anesthetize a NOD SCID mouse. Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by palpation or caliper measurement.
-
Treatment Initiation: Once tumors reach approximately 1 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (24.5 mg/kg) or an equimolar dose of paclitaxel in the form of Abraxane® (5 mg/kg) via tail vein injection three times a week for two weeks.
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture into tubes containing an anticoagulant.
-
CTC Isolation and Quantification: Isolate CTCs from whole blood using a commercially available kit or a validated laboratory protocol.[8][9][10] Quantify CTCs, for example, by immunofluorescent staining for human cytokeratin and DAPI, while being negative for mouse CD45.
This protocol directly assesses the ability of this compound to inhibit the colonization of cancer cells in a distant organ, such as the lungs.
Materials:
-
4T1 murine breast cancer cell line
-
Female BALB/c mice (6-8 weeks old)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Control agents (e.g., Abraxane®, vehicle)
-
Syringes and needles for injection
-
Anesthetics for animal procedures
-
Fixative (e.g., Bouin's solution or 10% neutral buffered formalin)
-
Dissecting microscope
-
Histology equipment and reagents (for H&E staining)
Procedure:
-
Cell Culture: Culture 4T1 cells under standard conditions.
-
Cell Preparation: Prepare a single-cell suspension of 4T1 cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Intracardiac Injection: Anesthetize a BALB/c mouse. Inject 100 µL of the cell suspension (1 x 10^5 cells) into the left ventricle of the heart.[1]
-
Treatment: Randomize mice into treatment groups and begin treatment immediately after cell injection.
-
Drug Administration: Administer this compound (24.5 mg/kg), Abraxane® (5 mg/kg), or vehicle control via tail vein injection three times a week for two weeks.
-
Lung Harvest: Perfuse the lungs with saline and then fix by intratracheal inflation with a fixative like Bouin's solution.
-
Gross Metastasis Quantification: After fixation, count the number of visible metastatic nodules on the lung surface under a dissecting microscope.
-
Histological Analysis: Process the fixed lungs for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to confirm and quantify micrometastases.[11][12]
In Vitro Assays
While specific in vitro data for this compound is not extensively published, the following are standard protocols to characterize its activity on breast cancer cell lines (e.g., MDA-MB-231, 4T1, or other EphA2-positive lines).
Objective: To determine the concentration-dependent cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
EphA2-positive breast cancer cell line
-
Complete cell culture medium
-
This compound, Paclitaxel, and a non-targeting control peptide-drug conjugate
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound, paclitaxel, and the control conjugate in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the untreated control and plot cell viability versus drug concentration. Calculate the IC50 value using appropriate software.
Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.
Materials:
-
EphA2-positive breast cancer cell line
-
Transwell inserts (8 µm pore size), with or without Matrigel® coating for invasion and migration assays, respectively
-
24-well plates
-
Serum-free and serum-containing medium
-
This compound and control agents
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Pre-treat breast cancer cells with sub-lethal concentrations of this compound or control agents for a specified time (e.g., 24 hours).
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fixing and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion relative to the control.
Conclusion
This compound represents a promising therapeutic agent for targeting EphA2-expressing breast cancers and inhibiting metastasis. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in relevant pre-clinical models. These studies are crucial for the continued development and potential clinical translation of this targeted therapy.
References
- 1. Reduction of Circulating Cancer Cells and Metastases in Breast-Cancer Models by a Potent EphA2-Agonistic Peptide–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Peptide Promotes EphA2 Kinase-Dependent Signaling by Stabilizing EphA2 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry analysis of circulating breast cancer cells from a Xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Detection and Morphological Analysis of Circulating Tumor and Host Cells in Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Efficacy of (123B9)2-L2-PTX in Melanoma
Disclaimer: The specific compound "(123B9)2-L2-PTX" is not documented in publicly available scientific literature. Therefore, this document provides a generalized protocol assuming "this compound" is a targeted drug conjugate, where "(123B9)2" is a targeting moiety (e.g., an antibody or ligand), "L2" is a chemical linker, and "PTX" is Paclitaxel. The protocols provided are based on established methodologies for evaluating targeted cancer therapeutics in melanoma and should be adapted based on the specific characteristics of the compound.
Introduction
Melanoma is an aggressive form of skin cancer with a high mortality rate, particularly in its metastatic stages.[1][2] While targeted therapies and immunotherapies have improved patient outcomes, drug resistance remains a significant challenge.[3][4] Paclitaxel (PTX), a microtubule-stabilizing agent, has been used in cancer treatment, but its efficacy in melanoma can be limited by systemic toxicity and resistance.[3][5][6] Targeted delivery of PTX to melanoma cells using a conjugate like this compound may enhance its therapeutic index by increasing drug concentration at the tumor site and reducing off-target effects.
These application notes provide a comprehensive protocol for the preclinical assessment of this compound efficacy in melanoma, covering both in vitro and in vivo methodologies.
In Vitro Efficacy Assessment
A variety of in vitro assays are essential for the initial screening and characterization of novel anti-cancer compounds.[1][7] These assays are primarily used to evaluate the cytotoxic potential of new drugs on cancer cell lines and to understand their mechanisms of action.[7]
Cell Line Selection
The choice of melanoma cell lines is critical and should ideally include lines with varying genetic backgrounds (e.g., BRAF-mutated, NRAS-mutated, and wild-type).[1][7] It is also important to use both pigmented and non-pigmented cell lines to assess any potential interference of melanin (B1238610) with the drug's activity.[7] Commonly used human melanoma cell lines include A375 (BRAF V600E mutant) and SK-MEL-28 (BRAF V600E mutant), while B16-F10 is a frequently used murine melanoma cell line.[1][5][7]
Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, free PTX, and the targeting moiety (123B9)2 alone. Treat the cells with a range of concentrations for 48-72 hours.
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay
Protocol:
-
Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Cell Migration and Invasion Assays
Protocol:
-
Wound Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treat cells with a sub-lethal concentration of this compound.
-
Capture images at 0 and 24 hours to monitor cell migration into the wound.
-
-
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in the upper chamber in serum-free media containing the drug.
-
Add complete media to the lower chamber as a chemoattractant.
-
After 24-48 hours, remove non-invading cells and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
In Vivo Efficacy Assessment
In vivo studies using animal models are crucial for evaluating the therapeutic potential of new compounds in a more complex biological system.[1][8] Murine models are the most widely used for this purpose.[1]
Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously inject 1x10^6 to 5x10^6 human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or SCID mice). For syngeneic models, B16-F10 cells can be used in C57BL/6 mice.[7][8]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, free PTX, (123B9)2 alone, and this compound). Administer treatments via an appropriate route (e.g., intravenous or intraperitoneal) based on the drug's properties.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Collect tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mechanism of Action Studies
Understanding the molecular mechanisms by which this compound exerts its effects is crucial. Paclitaxel is known to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] In melanoma, PTX can also affect signaling pathways such as the MAPK pathway.[3]
Western Blot Analysis
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated melanoma cells or tumor tissues.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify band intensity to determine changes in protein expression.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | Genetic Profile | This compound IC50 (nM) | Free PTX IC50 (nM) | (123B9)2 IC50 (nM) |
| A375 | BRAF V600E | |||
| SK-MEL-28 | BRAF V600E | |||
| B16-F10 | Murine | |||
| Wild-Type Melanoma | BRAF/NRAS WT |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | |||
| Free PTX | ||||
| (123B9)2 | ||||
| This compound |
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. The Challenging Melanoma Landscape: From Early Drug Discovery to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma Treatment (PDQ®) - NCI [cancer.gov]
- 3. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 blockade treatment in melanoma: Mechanism of response and tumor-intrinsic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hypericin Enhances Paclitaxel-Induced B16-F10 Cell Apoptosis by Activating a Cytochrome c Release–Dependent Pathway [frontiersin.org]
- 6. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Melding of Drug Screening Platforms for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Trials of (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals
Introduction
(123B9)2-L2-PTX is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. It is composed of three key components:
-
123B9: A monoclonal antibody targeting a specific tumor-associated antigen (TAA-123B9), which is overexpressed on the surface of cancer cells.
-
L2: A linker designed for stability in circulation and efficient release of the cytotoxic payload within the target cell.
-
PTX (Paclitaxel): A potent anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2]
This document provides a comprehensive guide for the preclinical evaluation of this compound, outlining detailed experimental protocols for in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.
In Vitro Characterization and Efficacy
Binding Affinity and Specificity of 123B9 Antibody
Objective: To determine the binding affinity and specificity of the 123B9 antibody to its target antigen, TAA-123B9, on antigen-positive and antigen-negative cell lines.
Protocol: Flow Cytometry for Antibody Binding
-
Cell Preparation:
-
Culture TAA-123B9 positive (e.g., BT-474) and TAA-123B9 negative (e.g., MCF-7) cell lines to 80-90% confluency.[3]
-
Harvest cells using a non-enzymatic cell dissociation solution and wash with ice-cold FACS buffer (PBS with 1% BSA).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
-
Antibody Incubation:
-
Add serial dilutions of this compound or the unconjugated 123B9 antibody to 100 µL of cell suspension.
-
Incubate on ice for 1 hour.
-
-
Secondary Antibody Staining:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 100 µL of a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Wash cells twice with FACS buffer and resuspend in 500 µL of FACS buffer.
-
Analyze samples on a flow cytometer.
-
Determine the geometric mean fluorescence intensity (MFI) for each concentration.
-
Calculate the equilibrium dissociation constant (Kd) by fitting the binding data to a one-site binding model.
-
Data Presentation:
| Cell Line | Target Antigen Expression | This compound Kd (nM) | 123B9 (unconjugated) Kd (nM) |
| BT-474 | Positive | ||
| MCF-7 | Negative |
In Vitro Cytotoxicity
Objective: To evaluate the dose-dependent cytotoxic effect of this compound on antigen-positive and antigen-negative cancer cell lines.[4][5][6]
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed TAA-123B9 positive and negative cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound, unconjugated 123B9, and free Paclitaxel.
-
Replace the culture medium with medium containing the different drug concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against drug concentration.
-
Data Presentation:
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| This compound | BT-474 (Positive) | |
| MCF-7 (Negative) | ||
| Paclitaxel (Free Drug) | BT-474 (Positive) | |
| MCF-7 (Negative) | ||
| 123B9 (Unconjugated) | BT-474 (Positive) | |
| MCF-7 (Negative) |
Bystander Effect Assay
Objective: To determine if this compound can induce killing of neighboring antigen-negative cells through the diffusion of the released Paclitaxel payload.[7][8]
Protocol: Co-culture Bystander Assay
-
Cell Labeling and Seeding:
-
Label the TAA-123B9 negative cell line (e.g., MCF-7) with a fluorescent marker (e.g., GFP).
-
Co-culture the labeled antigen-negative cells with unlabeled TAA-123B9 positive cells (e.g., BT-474) at a defined ratio (e.g., 1:1) in a 96-well plate.
-
-
Treatment:
-
Treat the co-culture with serial dilutions of this compound.
-
-
Incubation:
-
Incubate for 72-96 hours.
-
-
Analysis:
Data Presentation:
| This compound Concentration (nM) | % Viability of Antigen-Positive Cells | % Viability of Antigen-Negative Cells (in co-culture) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
In Vivo Preclinical Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.
Protocol: Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
-
Tumor Implantation:
-
Tumor Growth and Grouping:
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (at various doses)
-
Unconjugated 123B9 antibody
-
Free Paclitaxel
-
-
-
Dosing:
-
Administer the treatments intravenously (i.v.) according to a predefined schedule (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors and weigh them.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | - | ||
| This compound | Low | |||
| Mid | ||||
| High | ||||
| 123B9 | Equimolar to high dose ADC | |||
| Paclitaxel | Equimolar to high dose ADC |
Pharmacokinetics and Toxicology
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.[13][14][]
Protocol: PK Analysis in Rodents
-
Animal Model:
-
Use healthy rodents (e.g., Sprague-Dawley rats).
-
-
Dosing:
-
Administer a single intravenous dose of this compound.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
-
Analyte Quantification:
-
Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and AUC (area under the curve).
-
Data Presentation:
| Analyte | Cmax (µg/mL) | T1/2 (hours) | AUC (µg*h/mL) | Clearance (mL/h/kg) |
| Total Antibody | ||||
| Conjugated ADC | ||||
| Free Paclitaxel |
Toxicology Studies
Objective: To assess the safety and tolerability of this compound and determine the maximum tolerated dose (MTD).[18][19]
Protocol: Acute Toxicity Study in Rodents
-
Animal Model:
-
Use healthy rodents (e.g., Sprague-Dawley rats).
-
-
Dosing:
-
Administer single, escalating intravenous doses of this compound to different groups of animals.
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for at least 14 days.
-
-
Analysis:
-
At the end of the study, perform a complete necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause unacceptable toxicity.
-
Data Presentation:
| Dose (mg/kg) | Mortality | Key Clinical Signs | Significant Changes in Hematology/Chemistry | Key Histopathological Findings |
| Low | ||||
| Mid | ||||
| High | ||||
| Very High |
Signaling Pathways and Workflow Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
In Vitro Cytotoxicity Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assay.
In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. agilent.com [agilent.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 16. labinsights.nl [labinsights.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. prisysbiotech.com [prisysbiotech.com]
How to dissolve and store (123B9)2-L2-PTX for research
Application Notes and Protocols for (123B9)2-L2-PTX
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel drug conjugate designed for targeted cancer research. It comprises two molecules of 123B9, a peptide mimetic agonist of the EphA2 receptor, covalently linked to the chemotherapeutic agent paclitaxel (B517696) (PTX) via a stable L2 linker. The 123B9 component targets the conjugate to cells overexpressing the EphA2 receptor, a receptor tyrosine kinase frequently upregulated in various cancers. Upon binding, the agonist nature of 123B9 is expected to induce receptor internalization, delivering the cytotoxic paclitaxel payload directly into the target cells. These application notes provide a recommended protocol for the dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Mechanism of Action
The proposed mechanism of action for this compound involves a targeted delivery strategy. The 123B9 moiety selectively binds to the EphA2 receptor on the surface of cancer cells. As an agonistic peptide, 123B9 mimics the natural ligand ephrin-A1, inducing EphA2 receptor dimerization, clustering, and subsequent internalization via endocytosis. This process effectively transports the entire conjugate, including the paclitaxel payload, into the cell. Once inside, the conjugate is trafficked through the endosomal-lysosomal pathway. While the L2 linker is a stable, non-cleavable linker, degradation of the peptide and linker components within the lysosome is expected to release the paclitaxel, which can then exert its cytotoxic effects by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables provide a summary of the recommended solvents, concentrations, and storage conditions for this compound. These recommendations are based on the known properties of paclitaxel and general guidelines for peptide-drug conjugates. Researchers should perform their own validation for specific experimental needs.
Table 1: Recommended Solvents for Reconstitution
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 10 mg/mL | High-purity, anhydrous DMSO is recommended for initial reconstitution to create a stock solution. Paclitaxel is soluble in DMSO at concentrations up to 50 mg/mL, and this is a common solvent for similar drug conjugates. |
| Ethanol (B145695) (EtOH) | Up to 5 mg/mL | Anhydrous ethanol can also be used for initial reconstitution. Paclitaxel is soluble in ethanol, but at a lower concentration than in DMSO. |
Table 2: Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year | Store desiccated and protected from light. Avoid repeated freeze-thaw cycles of the container. |
| Stock Solution (in DMSO or EtOH) | -20°C to -80°C | Up to 3 months | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Protect from light. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity. |
| Working Dilutions (in aqueous buffer) | 2-8°C | Up to 24 hours | Prepare fresh daily. The stability of paclitaxel and its conjugates in aqueous solutions is limited. Precipitation may occur at higher concentrations or over extended periods. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of the lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of DMSO or EtOH to achieve the desired stock concentration (e.g., for a 1 mg vial, add 100 µL of DMSO for a 10 mg/mL stock solution).
-
Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into sterile, single-use, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Dilutions
This protocol describes the preparation of working dilutions of this compound in an aqueous buffer suitable for cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, cell culture medium or phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., cell culture medium) to achieve the final working concentration.
-
Note: Due to the hydrophobic nature of paclitaxel, it is recommended to add the stock solution to the aqueous buffer while gently vortexing to prevent precipitation. The final concentration of the organic solvent (DMSO or EtOH) in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
Use the freshly prepared working dilutions immediately for your experiments. Do not store aqueous dilutions for extended periods.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for the dissolution and storage of this compound.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (123B9)2-L2-PTX and Similar Peptide-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with complex molecules like (123B9)2-L2-PTX, a peptide-drug conjugate. Given the inherent hydrophobicity of paclitaxel (B517696) (PTX) and the variable physicochemical properties of peptide-based targeting moieties, achieving optimal aqueous solubility is a critical step for successful preclinical and clinical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conjugate has very low solubility in my standard aqueous buffer (e.g., PBS). What is the likely cause?
A1: The poor aqueous solubility of peptide-drug conjugates (PDCs) like this compound is often multifactorial. The primary contributors are typically the highly hydrophobic nature of the paclitaxel payload and the amino acid composition of the peptide component.[][2][3] When conjugated, these components can lead to a molecule that is prone to aggregation and precipitation in aqueous environments. The linker (L2) can also influence solubility; hydrophobic linkers can exacerbate the problem, while hydrophilic linkers may improve it.[][4][5]
Q2: I observed precipitation when trying to dissolve the lyophilized conjugate powder. What is the first troubleshooting step?
A2: The initial dissolution method is critical. Instead of directly adding an aqueous buffer, first, attempt to dissolve a small test amount of the conjugate in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[6][7] Once fully dissolved, slowly add your desired aqueous buffer to the organic solution dropwise while gently vortexing. This "salting-in" method can prevent the rapid precipitation that occurs when the conjugate is directly exposed to a large volume of aqueous buffer.[6]
Q3: Can adjusting the pH of my formulation buffer improve the solubility of the conjugate?
A3: Yes, pH adjustment can significantly impact solubility, especially for peptide-containing molecules. Peptides have an isoelectric point (pI), the pH at which the net charge is zero. At its pI, a peptide's solubility is at its minimum. Adjusting the pH of the buffer away from the pI will increase the net charge of the peptide, enhancing its interaction with water and thereby improving solubility.[7][8] For basic peptides, an acidic buffer should be used, while an acidic peptide will be more soluble in a basic buffer.[7]
Q4: Are there any formulation excipients I can use to improve the solubility of this compound for in vitro or in vivo studies?
A4: Absolutely. Several excipients are commonly used to enhance the solubility of hydrophobic drugs:
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be used in the final formulation to increase solubility.[9]
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its apparent solubility in water. Polysorbates (e.g., Tween® 80) and poloxamers are common examples.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[10][11]
Q5: The L2 linker in my conjugate is hydrophobic. Could this be the primary issue, and can it be addressed without resynthesizing the molecule?
A5: A hydrophobic linker can indeed contribute significantly to poor solubility and aggregation.[][4] While resynthesis with a hydrophilic linker (e.g., a PEG-based linker) is the most direct solution, it is not always feasible.[][12] In this case, formulation strategies are your best approach. Utilizing co-solvents, cyclodextrins, or lipid-based formulations can help overcome the hydrophobicity imparted by the linker.[13]
Solubility Enhancement Strategies & Experimental Protocols
Below are detailed protocols for systematically improving the aqueous solubility of your peptide-drug conjugate.
Protocol 1: Systematic Solubility Assessment
This protocol establishes a baseline for the solubility of your conjugate in a standard aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker
-
Microcentrifuge
-
HPLC system with a suitable column for your conjugate
Methodology:
-
Prepare a series of microcentrifuge tubes.
-
Add an excess amount of the lyophilized conjugate to each tube.
-
Add increasing volumes of PBS (e.g., 100 µL, 200 µL, 500 µL, 1 mL) to the tubes.
-
Seal the tubes and place them on an orbital shaker at a consistent temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the tubes for undissolved material.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved conjugate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved conjugate using a validated HPLC method.
-
The highest concentration obtained represents the equilibrium solubility in PBS.
Protocol 2: pH Optimization
This protocol aims to identify the optimal pH for maximizing the solubility of the conjugate.
Materials:
-
This compound (lyophilized powder)
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Equipment from Protocol 1
Methodology:
-
Estimate the isoelectric point (pI) of the peptide portion of your conjugate using an online tool if the sequence is known.
-
Add an excess amount of the lyophilized conjugate to a series of microcentrifuge tubes.
-
Add 1 mL of each buffer (covering a range of pH values both above and below the estimated pI) to the tubes.
-
Follow steps 4-8 from Protocol 1 for each pH condition.
-
Plot solubility as a function of pH to determine the optimal pH range for your conjugate.
Protocol 3: Co-solvent Screening
This protocol evaluates the effectiveness of various co-solvents in enhancing solubility.
Materials:
-
This compound (lyophilized powder)
-
Aqueous buffer at the optimal pH determined in Protocol 2
-
Co-solvents: DMSO, ethanol, propylene glycol, PEG 400
-
Equipment from Protocol 1
Methodology:
-
Prepare stock solutions of your conjugate in each co-solvent at a high concentration (e.g., 10 mg/mL).
-
In a series of microcentrifuge tubes, prepare different concentrations of each co-solvent in the optimal aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the conjugate stock solution to each co-solvent/buffer mixture.
-
Incubate the solutions for 1 hour and visually inspect for any precipitation.
-
Quantify the concentration of the dissolved conjugate using HPLC to determine the solubility enhancement at each co-solvent concentration.
Quantitative Data on Solubility Enhancement
The following tables provide hypothetical but representative data on the potential improvements in solubility that can be achieved using the described methods.
Table 1: Effect of pH on the Solubility of this compound
| Buffer System | pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| Citrate | 4.0 | 50.2 | 10.0 |
| Citrate | 5.0 | 25.8 | 5.2 |
| Phosphate | 6.0 | 10.1 | 2.0 |
| Phosphate | 7.0 | 5.5 | 1.1 |
| Phosphate (PBS) | 7.4 | 5.0 | 1.0 |
| Borate | 8.0 | 7.2 | 1.4 |
| Borate | 9.0 | 15.6 | 3.1 |
Table 2: Effect of Co-solvents on the Solubility of this compound in pH 4.0 Citrate Buffer
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. no co-solvent) |
| None | 0% | 50.2 | 1.0 |
| Ethanol | 10% | 155.6 | 3.1 |
| Ethanol | 20% | 480.1 | 9.6 |
| PEG 400 | 10% | 251.0 | 5.0 |
| PEG 400 | 20% | 893.5 | 17.8 |
| DMSO | 10% | 753.0 | 15.0 |
| DMSO | 20% | >2000 | >39.8 |
Visualizing Workflows and Concepts
The following diagrams illustrate key decision-making processes and concepts in addressing solubility challenges.
Caption: Troubleshooting workflow for addressing poor solubility of peptide-drug conjugates.
Caption: Impact of linker hydrophilicity on the solubility of a PTX-conjugate.
References
- 2. Conjugation of Paclitaxel to Hybrid Peptide Carrier and Biological Evaluation in Jurkat and A549 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Resistance to (123B9)2-L2-PTX in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (123B9)2-L2-PTX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly focusing on the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is understood to be an antibody-drug conjugate (ADC). ADCs are a class of targeted cancer therapies that combine a monoclonal antibody with a cytotoxic payload. The antibody component is designed to specifically recognize and bind to a target antigen on the surface of cancer cells. Following binding, the ADC is internalized by the cell, and the cytotoxic payload is released, leading to cell death. In the case of this compound, the payload is paclitaxel (B517696) (PTX), a well-known anti-cancer agent that works by disrupting the normal function of microtubules, which are essential for cell division.[1][][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Resistance to ADCs is a multifaceted issue that can arise from various alterations within the cancer cells.[4][5][6][7] Key potential mechanisms include:
-
Antigen-Related Resistance:
-
Downregulation or loss of target antigen expression: The cancer cells may reduce the amount of the target antigen on their surface, leading to decreased binding of the ADC.[1][7]
-
Antigen mutation: Changes in the antigen structure can prevent the antibody from recognizing and binding to it effectively.[7]
-
-
Impaired ADC Processing:
-
Reduced internalization: The cancer cells may have defects in the endocytosis process, preventing the ADC from being efficiently taken into the cell.[1]
-
Lysosomal dysfunction: The ADC may not be effectively transported to the lysosome, or the lysosome may have reduced enzymatic activity, hindering the release of the paclitaxel payload.[1]
-
-
Payload-Related Resistance:
-
Increased drug efflux: Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport paclitaxel out of the cell, reducing its intracellular concentration.[3][8]
-
Alterations in microtubule dynamics: Mutations in tubulin or changes in microtubule-associated proteins can make the microtubules less sensitive to the effects of paclitaxel.
-
Dysregulation of apoptosis: The cells may acquire defects in the apoptotic signaling pathways, making them resistant to the cell death signals initiated by paclitaxel.[9]
-
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: A series of experiments can help elucidate the resistance mechanism:
-
Target Antigen Expression: Use flow cytometry or western blotting to compare the surface and total expression of the target antigen in your resistant cell line versus the parental, sensitive cell line.
-
ADC Internalization: Label the ADC with a fluorescent dye and track its uptake and intracellular localization using fluorescence microscopy or flow cytometry.
-
Drug Efflux Pump Activity: Measure the activity of efflux pumps like P-gp using a fluorescent substrate (e.g., Rhodamine 123) with and without a P-gp inhibitor (e.g., Verapamil).[8]
-
Apoptosis Assay: Treat both sensitive and resistant cells with this compound and measure apoptosis using assays like Annexin V/PI staining followed by flow cytometry.[9]
Troubleshooting Guides
Issue 1: Decreased Potency of this compound in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population. | 1. Perform a dose-response curve and calculate the IC50 value. Compare this to the IC50 of the parental cell line. A significant shift to the right indicates resistance. 2. If resistance is confirmed, investigate the potential mechanisms as described in the FAQs. |
| Incorrect drug concentration or preparation. | 1. Verify the stock concentration of this compound. 2. Prepare fresh dilutions for each experiment. 3. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is not affecting cell viability.[10] |
| Cell seeding density is not optimal. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period.[11] 2. Inconsistent cell numbers can lead to variability in results. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell plating. | 1. Ensure a single-cell suspension before plating. 2. Mix the cell suspension thoroughly between plating each replicate. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media. |
| Reagent preparation and addition. | 1. Prepare master mixes of reagents to be added to multiple wells. 2. Use a multichannel pipette for adding reagents to ensure consistency. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line through continuous exposure to increasing concentrations of the ADC.[8][9][12]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Gradual dose escalation: Once the cells have recovered and are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor cell growth: Continuously monitor the cells for signs of recovery and stable growth at each new concentration. This process can take several months.
-
Isolate resistant clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10x the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones.
-
Characterize the resistant phenotype: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance and ensure its stability over time.
Protocol 2: Western Blotting for P-glycoprotein (P-gp) Expression
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein extraction and quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein from the parental and resistant cell lysates onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against P-gp and the loading control antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the resulting signal using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare its expression levels between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of potential resistance mechanisms.
Caption: Troubleshooting workflow for ADC resistance.
References
- 1. omnihealthpractice.com [omnihealthpractice.com]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 6. Antibody-drug conjugates in oncology: A spotlight on overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. en.ice-biosci.com [en.ice-biosci.com]
Technical Support Center: (123B9)2-L2-PTX Synthesis & Purification
Welcome to the technical support center for the (123B9)2-L2-PTX Antibody-Drug Conjugate (ADC) Kit. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve optimal results in your experiments.
General Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a pre-clinical stage antibody-drug conjugate. It consists of the monoclonal antibody 123B9, which targets a tumor-associated antigen, covalently linked to the cytotoxic agent Paclitaxel (PTX). The linkage is achieved via the stable, non-cleavable linker L2. The designation "(...)2" indicates an average Drug-to-Antibody Ratio (DAR) of two drug molecules per antibody. The goal of this ADC is to combine the high tumor selectivity of an antibody with the potent cell-killing ability of Paclitaxel.[1][2]
Q2: What is the general workflow for synthesizing and purifying this compound?
A: The process involves three main stages: antibody preparation, conjugation, and purification. First, the 123B9 antibody's interchain disulfide bonds are partially reduced to create reactive thiol groups. Next, the L2-PTX linker-payload is added to the reduced antibody, where it covalently attaches to the thiol groups. Finally, the resulting ADC mixture is purified to remove unconjugated antibody, excess free drug, and other impurities.[3]
Q3: What are the critical quality attributes (CQAs) to monitor for this ADC?
A: The most important CQAs are the average Drug-to-Antibody Ratio (DAR) and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[4][5] Other critical attributes include product purity (absence of free drug and unconjugated antibody), low levels of aggregation, and preserved antigen-binding affinity. An ideal DAR is often between 2 and 4 to balance efficacy with potential toxicity and pharmacokinetic issues.[4]
Troubleshooting the Conjugation Reaction
Q4: My average Drug-to-Antibody Ratio (DAR) is consistently lower than the target of 2.0. What are the potential causes?
A: A low DAR is a common issue that can stem from several factors related to the antibody reduction or the conjugation step itself.[5]
-
Inefficient Antibody Reduction: The partial reduction of interchain disulfide bonds may be incomplete. This results in fewer available thiol (-SH) groups for the L2-PTX to react with.[2]
-
Reagent Quality and Stoichiometry: The reducing agent (e.g., TCEP) or the L2-PTX linker-payload may have degraded or been inaccurately quantified. It is crucial to use fresh reagents and verify their concentrations.[5]
-
Suboptimal Reaction Conditions: Reaction parameters such as pH, temperature, or incubation time can significantly impact efficiency. The maleimide (B117702) group on the linker, which reacts with the thiol, can hydrolyze at pH values above 7.5, reducing its reactivity.[6]
-
L2-PTX Solubility: Paclitaxel is highly hydrophobic.[1][7] Poor solubility of the L2-PTX construct in the aqueous conjugation buffer can lead to an incomplete reaction.[8]
Q5: I am observing significant antibody aggregation after the conjugation step. How can I prevent this?
A: Aggregation is often caused by the increased hydrophobicity of the ADC after the conjugation of Paclitaxel. High DAR species are particularly prone to aggregation.[9]
-
Control the DAR: An average DAR higher than the target can lead to aggregation. Ensure your reaction stoichiometry is correct to avoid generating high-DAR species (e.g., DAR4, DAR6).
-
Optimize Buffer Conditions: Including excipients like arginine or polysorbate in the conjugation or purification buffers can help reduce non-specific hydrophobic interactions.
-
Process Conditions: Avoid harsh conditions such as vigorous vortexing or extreme pH shifts during the process, which can denature the antibody and promote aggregation.[5]
| Parameter | Standard Condition | Recommended Change to Reduce Aggregation |
| L2-PTX:Antibody Molar Ratio | 5:1 | Reduce to 3:1 or 4:1 |
| Conjugation Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Add 50-100 mM L-Arginine |
| Stirring/Mixing | Vortexing | Gentle end-over-end rotation |
| Post-Conjugation Hold Time | > 2 hours | Proceed immediately to purification |
Troubleshooting the Purification Process
Q6: I am getting poor separation between DAR0, DAR2, and DAR4 species during Hydrophobic Interaction Chromatography (HIC). What can I do to improve resolution?
A: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on differences in their surface hydrophobicity.[10][11] The addition of each hydrophobic L2-PTX molecule increases the ADC's retention on the HIC column. Poor resolution is a common challenge.[12]
-
Optimize the Salt Gradient: The steepness of the salt elution gradient is the most critical factor. A shallower gradient (i.e., a slower decrease in salt concentration over a larger column volume) will provide better separation between species with small hydrophobicity differences.
-
Change the Salt Type: Ammonium (B1175870) sulfate (B86663) is a common salt used for HIC, but other salts like sodium chloride or sodium acetate (B1210297) may provide different selectivity.[13]
-
Lower the Flow Rate: Reducing the linear flow rate can increase the interaction time between the ADC and the stationary phase, often improving peak resolution.
| Parameter | Typical Starting Condition | Suggested Optimization |
| Elution Gradient | 30-minute linear gradient from 1.0 M to 0 M Ammonium Sulfate | 60-minute linear gradient from 1.0 M to 0 M Ammonium Sulfate |
| Flow Rate | 1.0 mL/min (for analytical column) | Reduce to 0.5 - 0.7 mL/min |
| Column Temperature | Ambient (~25°C) | Test at a lower temperature (e.g., 18-20°C) |
Q7: My final ADC product has a low recovery yield after HIC purification. Why is this happening?
A: Low recovery can be caused by irreversible binding of the ADC to the column or by product loss during processing.[8]
-
High Hydrophobicity: Highly hydrophobic species (especially DAR4 and higher) may bind too strongly to the HIC resin and fail to elute under standard conditions. Adding a small percentage of a mild organic solvent (e.g., 5-15% isopropanol) to the low-salt mobile phase (Buffer B) can help elute these species.[11]
-
Aggregation: As mentioned previously, aggregates formed during conjugation may be lost during purification, either by precipitating or being removed in a separate peak.
-
Suboptimal Buffer Exchange: Inefficient removal of the high-salt binding buffer before final formulation can lead to product precipitation and loss.
Protocols and Methodologies
Protocol 1: Standard Method for HIC Purification of this compound
This protocol is a standard starting point for the analytical separation of this compound species.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm) or equivalent.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[14]
-
Sample Preparation: Dilute the crude conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration of 1.0 M.
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A for 5-10 column volumes (CV).
-
Injection: Inject 10-50 µg of the prepared sample.
-
Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 30 CV.
-
Wash: Wash the column with 100% Mobile Phase B for 5 CV.
-
Re-equilibration: Re-equilibrate with 100% Mobile Phase A for 10 CV before the next injection.
-
-
Detection: Monitor absorbance at 280 nm.
Protocol 2: DAR Calculation using UV-Vis Spectrophotometry
The average DAR can be estimated using UV-Vis spectroscopy, provided the extinction coefficients for the antibody and the L2-PTX payload are known.[15][16]
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the absorbance maximum of Paclitaxel (e.g., 227 nm, A_drug).
-
Correct the A_280 reading for the drug's contribution at that wavelength.
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients (ε) via the Beer-Lambert law (A = εcl).
-
The average DAR is the molar ratio of the drug to the antibody.[4]
Note: This method can be skewed by the presence of free drug, so it should be used on highly purified samples and confirmed with an orthogonal method like HIC or Mass Spectrometry.[4][12]
References
- 1. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (123B9)2-L2-PTX Dosage to Reduce Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of (123B9)2-L2-PTX to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel peptide-drug conjugate (PDC) designed for targeted cancer therapy. It consists of two molecules of the 123B9 peptide linked to a paclitaxel (B517696) (PTX) payload via a linker (L2). The 123B9 peptide is an agonist that specifically targets the EphA2 receptor, which is overexpressed in a variety of solid tumors, including breast, lung, prostate, and pancreatic cancers.[1]
Upon binding to the EphA2 receptor on cancer cells, this compound is internalized.[1] Inside the cell, the linker is cleaved, releasing the paclitaxel payload. Paclitaxel is a potent anti-mitotic agent that disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (cell death).[1] The targeted delivery of paclitaxel aims to increase its concentration at the tumor site, thereby enhancing its anti-tumor activity while reducing systemic toxicity compared to unconjugated paclitaxel.
Q2: What are the known and potential toxicities associated with this compound?
A2: Preclinical studies have suggested that this compound is less toxic than unconjugated paclitaxel. However, potential toxicities can arise from several factors:
-
On-target, off-tumor toxicity: The EphA2 receptor is also expressed at low levels in some normal tissues. Binding of this compound to these tissues could lead to localized toxicity. Common side effects of targeted therapies can include skin rashes, diarrhea, and high blood pressure.[2][3]
-
Payload-related toxicity: Paclitaxel itself has a well-documented toxicity profile, which includes myelosuppression (neutropenia, anemia), peripheral neuropathy, and hypersensitivity reactions.[4][5] Premature cleavage of the linker in systemic circulation can release paclitaxel, leading to these off-target effects.
-
Peptide-related effects: While the 123B9 peptide is designed for targeting, potential immunogenicity or other unforeseen interactions could contribute to toxicity.
Q3: How can we optimize the dosage of this compound to minimize toxicity?
A3: Dosage optimization is a critical step in preclinical development. The goal is to identify a therapeutic window where efficacy is maximized and toxicity is minimized. A systematic approach involves:
-
Dose-escalation studies: Begin with low doses and gradually increase the dose in different cohorts of animals.[6][7]
-
Monitoring for toxicity: Closely observe animals for clinical signs of toxicity (weight loss, behavioral changes) and perform regular hematological and clinical chemistry analysis.[4]
-
Determining the Maximum Tolerated Dose (MTD): This is the highest dose that does not cause unacceptable toxicity.[7]
-
Assessing anti-tumor efficacy: Evaluate the effect of different doses on tumor growth inhibition in xenograft or syngeneic models.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling: Analyze the relationship between drug exposure, target engagement (EphA2 receptor saturation), and biological response (efficacy and toxicity) to inform optimal dosing schedules.
Troubleshooting Guides
Issue 1: Higher than expected in vivo toxicity at a previously determined "safe" dose.
-
Possible Cause 1: Variation in drug product quality. Inconsistent drug-to-peptide ratio, presence of free paclitaxel, or aggregation of the conjugate can significantly impact toxicity.
-
Troubleshooting Step: Re-characterize the batch of this compound for purity, aggregation, and drug-to-peptide ratio using techniques like HPLC and mass spectrometry.
-
-
Possible Cause 2: Animal model variability. The health status, age, and strain of the animals can influence their susceptibility to toxicity.
-
Troubleshooting Step: Ensure the use of healthy, age-matched animals from a reliable vendor. Review animal husbandry conditions to rule out other stressors.
-
-
Possible Cause 3: Off-target toxicity due to EphA2 expression in unexpected tissues in the specific animal model.
-
Troubleshooting Step: Perform immunohistochemistry (IHC) on major organs of the animal model to confirm the expression profile of the EphA2 receptor.
-
Issue 2: Lack of correlation between in vitro cytotoxicity and in vivo efficacy.
-
Possible Cause 1: Poor bioavailability or unfavorable pharmacokinetics. The conjugate may be rapidly cleared from circulation before it can accumulate in the tumor.
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the half-life, clearance, and biodistribution of this compound.
-
-
Possible Cause 2: Inefficient internalization or payload release in the in vivo tumor microenvironment. The tumor microenvironment is more complex than in vitro cell culture conditions.
-
Troubleshooting Step: Analyze tumor tissue from treated animals to confirm target engagement, internalization of the conjugate, and payload release using techniques like IHC or fluorescence microscopy.
-
-
Possible Cause 3: Development of resistance. Tumor cells may upregulate drug efflux pumps or develop resistance to paclitaxel's mechanism of action.[8]
-
Troubleshooting Step: Analyze tumor cells from non-responding animals for the expression of resistance markers.
-
Data Presentation
The following tables provide examples of how to structure quantitative data from dose-escalation and efficacy studies. Data presented here are illustrative and based on findings from similar EphA2-targeted ADCs and paclitaxel studies, as specific comprehensive data for this compound is not publicly available.
Table 1: Dose-Escalation and Toxicity Profile of an Exemplary EphA2-Targeted ADC in Mice
| Dose Level (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Grade ≥3 Neutropenia | Grade ≥3 Anemia | Other Grade ≥3 Toxicities |
| 1 | 5 | +2.5 | 0/5 | 0/5 | None Observed |
| 3 | 5 | +1.8 | 0/5 | 0/5 | None Observed |
| 10 | 5 | -3.2 | 1/5 | 0/5 | None Observed |
| 30 | 5 | -8.9 | 3/5 | 1/5 | Lethargy (2/5) |
Data is hypothetical and for illustrative purposes.
Table 2: Anti-Tumor Efficacy of an Exemplary EphA2-Targeted ADC in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Once weekly | +250 | 0 |
| Unconjugated PTX | 5 | Once weekly | +150 | 40 |
| EphA2-ADC | 1 | Once weekly | +180 | 28 |
| EphA2-ADC | 3 | Once weekly | +80 | 68 |
| EphA2-ADC | 10 | Once weekly | -20 (regression) | 108 |
Data is hypothetical and for illustrative purposes based on similar studies.[9]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed EphA2-positive cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, unconjugated paclitaxel, and a non-targeting control peptide-drug conjugate in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol is designed to determine the MTD of this compound in healthy mice.
-
Animal Acclimatization: Acclimatize healthy, 6-8 week old female BALB/c mice for at least one week before the start of the study.
-
Dose Groups: Randomly assign mice to different dose groups (e.g., 1, 3, 10, 30, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Administration: Administer a single intravenous (IV) injection of this compound or vehicle control.
-
Toxicity Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, fur texture) daily for 14 days.
-
At the end of the study (Day 14), collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs, etc.) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in more than 10% body weight loss or any signs of severe toxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical in vivo toxicity assessment.
References
- 1. A novel targeted system to deliver chemotherapeutic drugs to EphA2-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. casss.org [casss.org]
- 4. Toxicity Profile and Pharmacokinetic Study of A Phase I Low-Dose Schedule-Dependent Radiosensitizing Paclitaxel Chemoradiation Regimen for Inoperable Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity profile and objective response of paclitaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-escalation study of weekly 1-hour paclitaxel administration in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation and pharmacokinetic study on the nanoparticle formulation of polymeric micellar paclitaxel for injection in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A human antibody-drug conjugate targeting EphA2 inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of (123B9)2-L2-PTX in preclinical models
Technical Support Center: (123B9)2-L2-PTX
Disclaimer: The antibody-drug conjugate (ADC) "this compound" is a hypothetical molecule for the purpose of this guide. The information provided below is based on general knowledge of antibody-drug conjugates with paclitaxel (B517696) (PTX) payloads and is intended for educational purposes for researchers, scientists, and drug development professionals. For specific experimental guidance, always refer to the product's official documentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target toxicities for a paclitaxel-based ADC like this compound in preclinical models?
A1: While specific data for this compound is unavailable, preclinical studies of ADCs with microtubule inhibitor payloads, such as paclitaxel, commonly report a range of toxicities.[1][2] The most anticipated off-target effects include:
-
Hematological Toxicities: Neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets) are among the most common dose-limiting toxicities.[1] These occur because the cytotoxic payload can affect rapidly dividing hematopoietic precursor cells in the bone marrow.[1]
-
Peripheral Neuropathy: Paclitaxel is well-known to cause peripheral neuropathy.[3][4] This toxicity can result from the non-specific uptake of the ADC or prematurely released paclitaxel by peripheral neurons.[1] Animal models of paclitaxel-induced peripheral neuropathy (PIPN) have been established to study these effects.[3][4]
-
Hepatotoxicity: Liver toxicity is a common finding with many ADCs.[5][6][7][8] This can be due to non-specific uptake of the ADC by liver cells, such as Kupffer cells and sinusoidal endothelial cells, potentially mediated by receptors like the mannose receptor.[5][9]
-
Gastrointestinal Toxicity: Effects like nausea, vomiting, and diarrhea can be observed, similar to those seen with conventional chemotherapy.[10]
Q2: What are the potential mechanisms for the off-target uptake of this compound?
A2: Off-target uptake of an ADC can occur through several mechanisms that are independent of the target antigen:
-
Premature Payload Release: The linker connecting the antibody to the paclitaxel payload may not be completely stable in circulation, leading to the premature release of the cytotoxic drug.[11][12] This free drug can then exert its toxic effects on healthy tissues.
-
Receptor-Mediated Uptake: Healthy cells may take up the intact ADC through receptor-mediated endocytosis. For instance, macrophages and other immune cells express Fcγ receptors (FcγRs) which can bind the Fc region of the antibody component of the ADC.[13] Additionally, mannose receptors, present on liver sinusoidal endothelial cells and Kupffer cells, can mediate the uptake of glycoproteins, including antibodies.[5][9]
-
Nonspecific Endocytosis: Cells can internalize ADCs through nonspecific mechanisms like pinocytosis, especially in highly perfused organs like the liver.[11][12]
Q3: How does the linker (L2) and payload (PTX) contribute to the off-target toxicity profile?
A3: Each component of the ADC plays a crucial role in its toxicity profile:
-
Payload (Paclitaxel): The toxicity of paclitaxel itself is a primary driver of the ADC's side effects. As a microtubule inhibitor, it affects not only dividing cancer cells but also healthy, rapidly dividing cells in the bone marrow and gut, and can damage neurons.[2]
-
Linker (L2): The stability of the linker is critical.[2] A less stable linker can lead to premature cleavage and release of paclitaxel in the systemic circulation, increasing off-target toxicity.[2] Conversely, a highly stable linker ensures that the payload is primarily released inside the target cells. The type of linker (e.g., cleavable vs. non-cleavable) also dictates the form of the payload that is released, which can influence its ability to permeate cell membranes and cause "bystander" killing of adjacent cells.[14]
Troubleshooting Guides
Problem 1: I am observing significant body weight loss and signs of distress in my non-tumor-bearing (naïve) animal group at my planned therapeutic dose.
| Possible Cause | Troubleshooting Steps |
| Dose is above the Maximum Tolerated Dose (MTD): The selected dose may be too high for the chosen animal strain. | 1. Conduct an MTD Study: Perform a dose-escalation study in a small group of naïve animals to determine the MTD. An MTD study is crucial for defining a safe dose for further efficacy studies.[15] 2. Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy) and establish clear humane endpoints. 3. Adjust Dosing Schedule: Consider alternative dosing schedules (e.g., lower dose more frequently, or the same dose less frequently) which may be better tolerated. |
| Off-Target Toxicity of the Payload: The toxicity may be inherent to the paclitaxel payload being released systemically. | 1. Analyze Free Payload Levels: Measure the concentration of unconjugated paclitaxel in the plasma of treated animals to assess linker stability. 2. Include a "Naked" Antibody Control: Administer the unconjugated 123B9 antibody to a control group to rule out toxicity from the antibody itself. |
Problem 2: My in vitro cytotoxicity assay shows high toxicity in antigen-negative cell lines.
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Culture Media: The linker may be unstable in the cell culture medium, leading to the release of free paclitaxel. | 1. Perform a Stability Assay: Incubate this compound in the cell culture medium for the duration of the experiment without cells. Then, analyze the supernatant for the presence of free paclitaxel. 2. Reduce Incubation Time: If linker instability is suspected, try reducing the duration of the cytotoxicity assay. |
| Nonspecific Uptake: The ADC may be internalized by antigen-negative cells through mechanisms like pinocytosis. | 1. Use an Isotype Control ADC: Synthesize a control ADC using a non-binding antibody of the same isotype conjugated to the same L2-PTX. This will help determine the level of antigen-independent cytotoxicity. 2. Test at Lower Concentrations: High concentrations of ADC can lead to increased nonspecific uptake. Evaluate a wider range of concentrations to determine the therapeutic window. |
Data Presentation: Common Dose-Limiting Toxicities of ADCs
The following table summarizes common dose-limiting toxicities observed in preclinical and clinical studies of ADCs, particularly those with microtubule inhibitor payloads like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), which share mechanisms with paclitaxel.
| Toxicity Class | Specific Adverse Event | Associated Payload Class | Reference |
| Hematological | Neutropenia | Microtubule Inhibitors (Auristatins, Maytansinoids), DNA Damaging Agents | [1][2] |
| Thrombocytopenia | Microtubule Inhibitors (Maytansinoids), DNA Damaging Agents | [1][2] | |
| Anemia | General | [16] | |
| Neurological | Peripheral Neuropathy | Microtubule Inhibitors (Auristatins) | [1][2] |
| Ocular | Keratopathy, Dry Eyes, Blurred Vision | Microtubule Inhibitors (Auristatins, Maytansinoids) | [1][2] |
| Hepatic | Elevated Liver Enzymes (AST, ALT) | Maytansinoids, Calicheamicin | [2][6] |
| Gastrointestinal | Nausea, Diarrhea | Maytansinoids | [2] |
Experimental Protocols: Maximum Tolerated Dose (MTD) Study
This protocol provides a general framework for determining the MTD of an ADC in mice. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[15]
Objective: To determine the single-dose MTD of this compound when administered intravenously (IV) to mice.
Materials:
-
This compound, vehicle control
-
8-10 week old female BALB/c mice (or other relevant strain)
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles for IV injection
-
Calibrated scale for animal weighing
-
Blood collection supplies (for optional clinical pathology)
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 5 days before the start of the study.
-
Group Assignment: Randomly assign mice to dose groups (e.g., 5 groups, n=3-5 mice per group). Include a vehicle control group.
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data or literature on similar ADCs. A common starting dose might be around 1 mg/kg, with escalating doses (e.g., 3, 10, 30, 60 mg/kg).
-
Administration: Administer a single IV bolus of the assigned dose of this compound or vehicle.
-
Monitoring and Data Collection:
-
Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, breathing, and fur texture. Record all observations.
-
Body Weight: Weigh each animal daily for the first 7 days, and then every other day for the remainder of the study (typically 14-21 days). A body weight loss of >20% is often considered a sign of significant toxicity.
-
Mortality: Record any deaths.
-
-
Endpoint: The study is typically concluded after 14 or 21 days.
-
Data Analysis:
-
Determine the dose level at which severe toxicity (e.g., >20% body weight loss, significant clinical signs) or mortality is observed.
-
The MTD is defined as the highest dose level at which no significant toxicity is observed.
-
-
(Optional) Necropsy and Histopathology: At the end of the study, major organs (liver, spleen, bone marrow, etc.) can be collected for histopathological analysis to identify any tissue-level toxicities.
Visualizations
Caption: Potential mechanisms of off-target toxicity for a hypothetical ADC.
Caption: General experimental workflow for preclinical off-target effect assessment.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Evidence of Therapeutic Agents for Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase I dose escalation safety study of nanoparticulate paclitaxel (CTI 52010) in normal dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Hematological toxicity of anti-tumor antibody-drug conjugates: A retrospective pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Serum Stability of (123B9)2-L2-PTX
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of the peptide-drug conjugate (PDC), (123B9)2-L2-PTX.
Introduction to this compound Instability
This compound is a promising peptide-drug conjugate that targets the EphA2 receptor, which is overexpressed in various cancers. It consists of a dimeric 123B9 peptide, a linker (L2), and the cytotoxic drug Paclitaxel (PTX). A critical challenge in the development of this and other PDCs is their limited stability in serum, which can lead to premature drug release and reduced therapeutic efficacy. The primary mechanism of degradation for peptides in serum is enzymatic cleavage by proteases.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound instability in serum?
A1: The instability of this compound in serum is primarily due to:
-
Proteolytic Degradation: The peptide component (123B9)2 is susceptible to cleavage by various proteases present in serum, such as aminopeptidases and endopeptidases. This can lead to the loss of the targeting function. Unmodified peptides targeting EphA2, such as YSA and SWL, have been reported to have very short half-lives in mouse serum.[1][2]
-
Linker Instability: The L2 linker connecting the peptide to Paclitaxel might be susceptible to chemical or enzymatic cleavage, leading to premature release of the cytotoxic payload.
-
Paclitaxel Precipitation: Paclitaxel is a hydrophobic drug with low aqueous solubility.[3] If released prematurely or if the conjugate aggregates, it can precipitate out of solution.
Q2: How can I improve the proteolytic resistance of the (123B9) peptide?
A2: Several strategies can be employed to enhance the resistance of the peptide to proteases:
-
N-terminal Modification: The original YSA peptide, a precursor to 123B9, was susceptible to rapid degradation by aminopeptidases. The 123B9 peptide was specifically designed with a modified N-terminus (replacement of the first Tyr residue with a bioisostere lacking the amino-terminus) to confer a longer half-life in plasma.[1]
-
Incorporate Unnatural Amino Acids: Replacing L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids can hinder protease recognition and cleavage.
-
Cyclization: Introducing a covalent bond between the N- and C-termini to form a cyclic peptide can significantly increase proteolytic stability by constraining the peptide into a less recognizable conformation for proteases.[4]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can create a hydrophilic shield, sterically hindering the approach of proteases and reducing renal clearance. PEGylation has been shown to extend the circulation half-life of peptides by as much as 90-fold.[5]
Q3: What modifications can be made to the linker to improve stability?
A3: The choice of linker is critical for the overall stability and efficacy of the PDC. Consider the following:
-
Use of Stable Linkers: Employ linkers that are specifically designed to be stable in circulation but cleavable at the target site. For example, linkers that are sensitive to the tumor microenvironment (e.g., low pH or specific enzymes overexpressed in tumors) can be utilized.
-
Next-Generation Maleimides (NGM): If using thiol-maleimide conjugation, next-generation maleimides can form a more stable thioether bond, preventing the reverse Michael reaction that can lead to drug de-conjugation in the presence of serum thiols.[6]
Q4: How can the formulation be optimized to enhance the stability of this compound?
A4: Formulation plays a crucial role in maintaining the stability of the conjugate:
-
pH and Buffer Selection: Optimizing the pH and buffer system of the formulation is a primary strategy to minimize chemical degradation pathways.
-
Use of Excipients: Incorporating excipients such as polyols, co-solvents, or viscosity-enhancing agents can help stabilize the peptide structure and prevent aggregation.
-
Nanoparticle Encapsulation: Encapsulating the PDC within nanoparticles, such as liposomes or polymeric micelles, can protect it from enzymatic degradation and improve its pharmacokinetic profile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid clearance of this compound in vivo. | 1. Proteolytic degradation of the peptide. 2. Rapid renal filtration due to small size. | 1. Further modify the 123B9 peptide (e.g., cyclization, additional non-natural amino acids). 2. Increase the hydrodynamic size by conjugating to a larger moiety like PEG or XTEN protein polymers.[5][7] |
| Premature release of Paclitaxel detected in serum. | 1. Linker is unstable in serum. 2. Non-specific enzymatic cleavage of the linker. | 1. Re-evaluate the linker chemistry. Consider a more stable linker or a linker that is cleaved only under specific tumor microenvironment conditions. |
| Low therapeutic efficacy despite in vitro potency. | 1. Poor serum stability leading to insufficient concentration at the tumor site. 2. Aggregation of the conjugate in serum. | 1. Implement strategies to improve serum half-life as detailed in the FAQs. 2. Optimize the formulation to prevent aggregation (e.g., adjust pH, add stabilizing excipients). 3. Confirm target engagement in vivo. |
| High off-target toxicity. | 1. Premature drug release due to linker instability. 2. Non-specific uptake of the PDC. | 1. Improve linker stability. 2. Enhance the targeting specificity of the peptide. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of EphA2-targeting peptides and the impact of modifications on peptide half-life.
Table 1: In Vitro Binding Affinities of EphA2-Targeting Peptides
| Peptide | Binding Affinity (Kd) to EphA2-LBD |
| 123B9 | 3.9 µM[1] |
| (123B9)2-motif | 4.9 µM[1] |
| Targefrin | 21 nM[8] |
Table 2: Impact of Modifications on Peptide/Conjugate Half-Life
| Molecule | Modification | Estimated Half-Life | Fold Increase |
| SWL dimer peptide | None | Very short (in mouse serum)[1] | - |
| 123B9 | N-terminal modification | Long half-life (in plasma)[1] | Significant |
| CAQK peptide | None | Short | - |
| CAQK-PEG conjugate | PEGylation | ~90-fold longer than free peptide[5] | ~90 |
| Targefrin-dimer | Dimerization | ~15 hours (in mouse plasma)[8] | - |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in serum.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution: Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Low-bind microcentrifuge tubes
2. Procedure:
-
Thaw serum on ice. If necessary, centrifuge to remove any precipitates.
-
Prepare a working solution of this compound in PBS.
-
In a low-bind tube, mix the PDC working solution with serum to a final desired concentration (e.g., 10 µM PDC in 50% serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of cold precipitation solution.
-
Vortex vigorously and incubate on ice for at least 20 minutes to precipitate serum proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer to an HPLC vial.
-
Analyze the supernatant by RP-HPLC. Use a gradient elution method to separate the intact PDC from its degradation products.
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm for the peptide bond and a wavelength specific to Paclitaxel).
-
Quantify the peak area of the intact this compound at each time point. The percentage of remaining PDC is calculated relative to the t=0 time point. The half-life (t1/2) can be determined by fitting the data to a one-phase decay model.
Protocol 2: Analysis of Degradation Products by LC-MS
This protocol allows for the identification of cleavage sites and degradation products.
1. Materials:
-
Same as Protocol 1, plus:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Follow steps 1-9 from Protocol 1.
-
Inject the supernatant into the LC-MS system.
-
Separate the components using a similar RP-HPLC method as in Protocol 1.
-
The eluent is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Analyze the data to identify the masses of the degradation products.
-
By comparing the masses of the fragments to the sequence of the (123B9) peptide and the structure of the linker and drug, the sites of cleavage can be determined.
Visualizations
Caption: Degradation pathways of this compound in serum.
Caption: Workflow for serum stability assessment of PDCs.
References
- 1. Reduction of Circulating Cancer Cells and Metastases in Breast-Cancer Models by a Potent EphA2-Agonistic Peptide–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]
- 5. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Interpreting unexpected results in (123B9)2-L2-PTX experiments
Welcome to the technical support center for (123B9)2-L2-PTX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experimentation with this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is an antibody-drug conjugate. It comprises a monoclonal antibody, (123B9)2, linked via a cleavable linker, L2, to the cytotoxic payload, paclitaxel (B517696) (PTX). The antibody component, (123B9)2, is designed to bind to a specific antigen on the surface of cancer cells. Following binding, the ADC is internalized by the cancer cell. Inside the cell, the L2 linker is cleaved, releasing the paclitaxel payload. Paclitaxel is a potent anti-cancer agent that works by stabilizing microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division.[][2] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[2]
Q2: We are observing lower than expected cytotoxicity in our cancer cell lines. What are the potential causes?
A2: Lower than expected cytotoxicity can stem from several factors related to the ADC, the target cells, or the experimental setup. Potential causes include:
-
Target Antigen Expression: The target antigen for (123B9)2 may be expressed at low levels or be absent on your specific cancer cell line.
-
ADC Internalization: The ADC may not be efficiently internalized by the cancer cells after binding to the target antigen.
-
Linker Cleavage: The L2 linker may not be efficiently cleaved within the lysosomal compartment of the cancer cells, preventing the release of paclitaxel.
-
Paclitaxel Resistance: The cancer cell line may have intrinsic or acquired resistance to paclitaxel.[3][4][5][6][7]
-
Drug Efflux: The cancer cells may be actively pumping the paclitaxel out of the cell via efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.[2]
-
Low Drug-to-Antibody Ratio (DAR): The number of paclitaxel molecules per antibody may be too low, resulting in a suboptimal dose being delivered to the cells.
Q3: Our in vivo experiments are showing poor efficacy and high toxicity. What could be the reason?
A3: A narrow therapeutic window in vivo, characterized by poor efficacy and high toxicity, is a common challenge in ADC development.[8] Potential reasons include:
-
Linker Instability: The L2 linker might be unstable in circulation, leading to premature release of paclitaxel before the ADC reaches the tumor site. This systemic release of the cytotoxic payload can cause off-target toxicity.
-
Hydrophobicity and Aggregation: The hydrophobicity of the paclitaxel payload can lead to aggregation of the ADC, which can alter its pharmacokinetic properties and lead to rapid clearance from circulation.
-
"On-Target, Off-Tumor" Toxicity: The target antigen for (123B9)2 may be expressed on healthy tissues, leading to ADC-mediated damage to normal cells.
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug-to-Antibody Ratio (DAR)
A consistently low or variable DAR can significantly impact the potency of your ADC.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction (for thiol-based conjugation) | - Ensure complete and controlled reduction of interchain disulfide bonds. - Use a sufficient concentration of a reducing agent like TCEP. - Remove excess reducing agent before adding the linker-payload.[9] |
| Poor Solubility of Linker-Payload | - Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve solubility. Be cautious as high concentrations can denature the antibody.[9] |
| Suboptimal Conjugation Reaction Conditions | - Optimize the pH of the conjugation buffer for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[9][10] - Systematically optimize the reaction time and temperature.[9] |
| Hydrolysis of Linker | - For maleimide (B117702) chemistries, maintain a pH below 7.5 to prevent hydrolysis.[10] - For acid-labile linkers like hydrazones, use neutral pH buffers.[10] |
| Inaccurate DAR Measurement | - Use orthogonal methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy.[10][11] - Ensure removal of any unconjugated free payload linker before measurement, as this can lead to an overestimation of the DAR.[10] |
Issue 2: Reduced Cytotoxicity in Paclitaxel-Resistant Cell Lines
If your ADC is effective in some cell lines but not others, the resistant cells may have mechanisms to counteract paclitaxel.
Potential Mechanisms of Paclitaxel Resistance:
| Resistance Mechanism | Description |
| Overexpression of Drug Efflux Pumps | ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), MRP1, and BCRP actively pump paclitaxel out of the cell, reducing its intracellular concentration.[2] |
| Alterations in Tubulin Structure | Mutations in the β-tubulin gene, the target of paclitaxel, can prevent the drug from binding effectively.[3][4] |
| Changes in Apoptotic Pathways | Alterations in proteins that regulate apoptosis can make the cells less sensitive to the cytotoxic effects of paclitaxel.[4][5][6] |
| Activation of Kinase Signaling Pathways | Certain signaling pathways can promote cell survival and overcome the effects of paclitaxel-induced damage.[3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the L2 linker and determining the rate of premature payload release.
Objective: To quantify the release of paclitaxel from this compound in plasma over time.
Methodology:
-
Incubate this compound in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Separate the released paclitaxel from the ADC using a suitable method like solid-phase extraction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released paclitaxel.
-
Plot the concentration of the released payload over time to determine the stability profile.
Protocol 2: Cathepsin B Cleavage Assay
This protocol assesses the efficiency of payload release from a protease-sensitive linker within the lysosome.
Objective: To determine the rate of paclitaxel release from this compound in the presence of cathepsin B.
Methodology:
-
Prepare a reaction buffer containing cathepsin B.
-
Add this compound to the reaction buffer and incubate at 37°C.
-
Collect samples at different time intervals.
-
Quench the enzymatic reaction.
-
Quantify the released paclitaxel using LC-MS/MS.[12][13][14]
-
Plot the concentration of the released payload over time to determine the cleavage rate.[12]
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol determines the cytotoxic potential of the ADC on cancer cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) value of this compound.
Methodology:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a control antibody, and free paclitaxel.
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[12]
Visualizations
Caption: Workflow for ADC characterization.
Caption: Mechanism of action of this compound.
References
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Advances in Elucidating Paclitaxel Resistance Mechanisms in Non-small Cell Lung Cancer and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Minimizing Aggregation of (123B9)2-L2-PTX in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with (123B9)2-L2-PTX. The guidance provided is based on established principles for similar antibody-drug conjugates (ADCs) and paclitaxel (B517696) formulations, as specific data for "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely causes of its aggregation?
A1: While specific structural information for "this compound" is proprietary, it is presumed to be a drug conjugate consisting of a targeting moiety (123B9, likely a large biomolecule such as an antibody or peptide), a linker (L2), and the chemotherapeutic agent paclitaxel (PTX). Aggregation, or the clumping of these molecules, is a common challenge.
Potential causes of aggregation for a molecule of this type include:
-
Inherent Physicochemical Properties: Paclitaxel is a hydrophobic molecule, and the targeting moiety or linker may also have hydrophobic regions that are prone to self-association to minimize contact with water.[1][2]
-
High Concentrations: Increased molecular crowding at high concentrations can promote aggregation.[3]
-
Environmental Stress: Factors such as non-optimal pH, unfavorable buffer conditions, elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing or filtration) can induce conformational changes that expose hydrophobic regions and lead to aggregation.[3][4]
-
Formulation Issues: The absence of appropriate stabilizing excipients in the solution can fail to prevent aggregation.[5]
Q2: My this compound solution appears cloudy or contains visible particles. What should I do first?
A2: Cloudiness or visible particulates are strong indicators of significant aggregation. The first step is to visually inspect the solution.[6] Do not use the solution for in-vivo studies as aggregates can be immunogenic.[7] Centrifuge a small aliquot of the sample to see if the precipitate can be pelleted. The initial troubleshooting should focus on the reconstitution and handling procedures. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: How do pH and buffer selection impact the aggregation of this compound?
A3: The pH of the solution is critical for the stability of this compound. The pH affects the net charge on the molecule, influencing electrostatic repulsion between molecules, which can prevent aggregation.[4] For paclitaxel specifically, the least amount of degradation occurs in a pH range of 3-5.[8] However, the optimal pH for the entire conjugate will also depend on the stability of the "123B9" moiety and the linker. It is crucial to determine the isoelectric point (pI) of the "123B9" component; formulating at a pH away from the pI is generally recommended to avoid aggregation.[7] The choice of buffer is also important, as different buffer salts can have varying effects on protein and conjugate stability.
Q4: What types of excipients can be used to minimize aggregation?
A4: Excipients are inactive ingredients added to a formulation to improve its stability.[5] Several classes of excipients can be effective in preventing aggregation:
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80) and poloxamers can reduce surface-induced aggregation and stabilize the molecule.[9]
-
Sugars and Polyols: Sugars such as sucrose (B13894) and trehalose (B1683222), and polyols like mannitol (B672) and sorbitol, can act as cryoprotectants and lyoprotectants, preventing aggregation during freezing and lyophilization.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can suppress aggregation by various mechanisms, including preferential exclusion.[9][10]
-
Polymers: Polyethylene glycol (PEG) can be used to increase the solubility and stability of paclitaxel conjugates.[11]
Q5: How does temperature affect the stability and aggregation of this compound?
A5: Temperature is a critical factor in the stability of drug conjugates. Elevated temperatures can provide the energy for molecules to overcome repulsive forces and aggregate. It can also lead to the denaturation of the protein component ("123B9"), exposing hydrophobic cores and promoting aggregation.[3] For long-term storage, it is generally recommended to store the product at 2–8 °C and protected from light.[8] If the product is frozen, it is important to control the freezing and thawing rates to minimize stress on the molecule.
Q6: What analytical techniques are recommended for detecting and quantifying aggregates?
A6: No single analytical technique can cover the entire size range of potential aggregates. Therefore, using a combination of orthogonal methods is highly recommended.[12][13]
-
Size Exclusion Chromatography (SEC): A widely used technique to separate and quantify soluble aggregates like dimers and oligomers.[14]
-
Dynamic Light Scattering (DLS): A sensitive method for detecting the presence of small to large aggregates and determining their size distribution in solution.[14]
-
Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of aggregates in solution.[14][15]
-
Flow Imaging Microscopy (FIM): Useful for counting, sizing, and characterizing sub-visible particles.[16]
-
Visual Inspection: The simplest method for detecting large, visible aggregates.[6]
Troubleshooting Guides
Problem 1: Immediate Precipitation or Turbidity Upon Reconstitution
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Lyophilized Powder | Reconstitute the powder with a small amount of a suitable organic co-solvent (e.g., DMSO, ethanol) before adding the aqueous buffer.[8] | Paclitaxel and other hydrophobic components may require an organic solvent to initially dissolve before being introduced to an aqueous environment. |
| Incorrect Reconstitution Buffer | Ensure the pH of the reconstitution buffer is optimal. Verify that the buffer composition is correct and does not contain components that could cause precipitation. | The pH and buffer components can significantly impact the solubility and stability of the conjugate.[7] |
| High Local Concentration | Add the reconstitution buffer slowly and with gentle swirling or inversion. Avoid vigorous shaking or vortexing. | Rapid addition of solvent can lead to high local concentrations of the conjugate, promoting aggregation.[6] |
| Temperature Shock | Allow both the lyophilized powder and the reconstitution buffer to equilibrate to the recommended temperature (e.g., room temperature or 4°C) before mixing. | Sudden changes in temperature can induce stress and lead to aggregation. |
Problem 2: Aggregation Observed After Freeze-Thaw Cycles
| Potential Cause | Troubleshooting Step | Rationale |
| Cryoconcentration | Include cryoprotectants such as sucrose or trehalose in the formulation buffer. | During freezing, solutes can become concentrated in the unfrozen liquid phase, leading to pH shifts and increased aggregation. Cryoprotectants can mitigate these effects. |
| Ice-Water Interface Effects | Add a non-ionic surfactant (e.g., Polysorbate 20 or 80) to the formulation. | The formation of ice crystals creates new surfaces that can induce protein unfolding and aggregation. Surfactants can protect the conjugate from these surface effects.[9] |
| Sub-optimal Freezing/Thawing Rates | Control the freezing and thawing rates. Generally, a faster freeze and a slower, controlled thaw are recommended. | The rate of temperature change can impact ice crystal formation and the overall stress on the molecule. |
Problem 3: Increased Aggregation During Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Storage Temperature | Store the solution at the recommended temperature (typically 2-8°C) and protect it from light.[8] Avoid temperature fluctuations. | Higher temperatures can accelerate degradation and aggregation processes.[3] |
| Inadequate Formulation | Optimize the formulation by testing different buffers, pH levels, and the addition of stabilizing excipients (e.g., surfactants, amino acids). | A well-optimized formulation is crucial for long-term stability.[5] |
| Interaction with Container | If applicable, consider using different storage vials (e.g., siliconized vs. non-siliconized, glass vs. polymer). | The conjugate can interact with the surface of the storage container, leading to aggregation. |
| Oxidation | If the conjugate is sensitive to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon. | Oxidation can lead to conformational changes and subsequent aggregation. |
Data Presentation
Table 1: Common Excipients for Minimizing Aggregation
| Excipient Class | Example | Typical Concentration Range | Primary Function |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Reduce surface-induced aggregation |
| Sugars | Sucrose, Trehalose | 1% - 10% (w/v) | Cryo- and lyoprotectant, stabilizer |
| Polyols | Mannitol, Sorbitol | 1% - 5% (w/v) | Bulking agent, stabilizer |
| Amino Acids | Arginine, Glycine | 10 mM - 250 mM | Aggregation suppressor, stabilizer |
| Polymers | Polyethylene Glycol (PEG 300/400) | 1% - 10% (v/v) | Solubility enhancer, stabilizer |
Table 2: Recommended Analytical Techniques for Aggregate Analysis
| Technique | Size Range | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Soluble aggregates (nm to sub-micron) | Quantitative, high resolution for small oligomers | Can filter out larger aggregates, potential for on-column dilution |
| Dynamic Light Scattering (DLS) | nm to microns | High sensitivity, rapid analysis, non-invasive | Not quantitative for polydisperse samples, sensitive to dust |
| Analytical Ultracentrifugation (AUC) | nm to sub-micron | Absolute method, high resolution, wide concentration range | Low throughput, complex data analysis, expensive equipment |
| Flow Imaging Microscopy (FIM) | Sub-visible particles (microns) | Provides particle counts, size, and morphology | Lower limit of detection is around 1-2 µm |
| Visual Inspection | Visible particles (> 50 µm) | Simple, rapid | Only detects large aggregates, subjective |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Allow the lyophilized product vial and the reconstitution buffer to equilibrate to room temperature for at least 30 minutes.
-
If required, prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Slowly add the recommended volume of reconstitution buffer to the vial. To avoid foaming and mechanical stress, direct the stream of buffer against the side of the vial.
-
Gently swirl the vial in a circular motion until the powder is completely dissolved. Do not vortex or shake vigorously.
-
Visually inspect the solution for any undissolved material or particulates.
-
If the protocol involves dilution from an organic stock, add the stock solution dropwise to the gently stirring aqueous buffer.
-
Proceed with your experiment or store the reconstituted product at the recommended temperature.
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Ensure the DLS instrument is clean and has been properly calibrated.
-
Prepare the this compound sample in a low-dust, particle-free buffer. If necessary, filter the buffer through a 0.22 µm filter.
-
Transfer the sample to a clean, scratch-free cuvette. Ensure there are no air bubbles in the sample.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Set the measurement parameters, including the laser wavelength, scattering angle, and temperature.
-
Acquire multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
Analyze the data to obtain the size distribution profile, average particle diameter (Z-average), and polydispersity index (PDI). An increase in the Z-average or PDI over time, or the appearance of a second, larger peak, indicates aggregation.
Visualizations
Caption: A logical workflow for troubleshooting aggregation issues.
Caption: Potential mechanisms of aggregation for this compound.
Caption: Experimental workflow for screening stabilizing excipients.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 4. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 5. colorcon.com [colorcon.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 11. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Protein Aggregation Analysis [intertek.com]
- 15. pharmtech.com [pharmtech.com]
- 16. fluidimaging.com [fluidimaging.com]
Technical Support Center: Assessing the Purity of Synthesized (123B9)2-L2-PTX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of the synthesized EphA2-agonistic peptide-drug conjugate (PDC), (123B9)2-L2-PTX.
This compound is a peptide-drug conjugate composed of a dimeric 123B9 peptide linked to the cytotoxic drug Paclitaxel (PTX). [1] Its purity is a critical quality attribute that directly impacts its therapeutic efficacy and safety. This guide offers detailed methodologies and troubleshooting advice for common analytical techniques used in purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider when assessing the purity of this compound?
A1: The primary CQAs for this compound purity assessment include:
-
Product-related impurities: Aggregates, fragments, and charge variants of the PDC.[2]
-
Process-related impurities: Residual components from the synthesis and purification process, such as free small molecule drugs (Paclitaxel), unconjugated peptide (dimeric 123B9), and residual solvents.[2]
-
Drug-to-Peptide Ratio (DPR): The average number of drug molecules conjugated to each peptide. While not a direct measure of purity in terms of contaminants, it is a critical indicator of the homogeneity and consistency of the synthesized batch.
Q2: Which analytical techniques are recommended for a comprehensive purity assessment of this compound?
A2: A combination of orthogonal methods is essential for a thorough purity analysis of complex molecules like PDCs.[2] The recommended techniques include:
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and low molecular weight species (fragments).[3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the main PDC peak from unconjugated peptide, free drug-linker, and other process-related impurities.[5]
-
Mass Spectrometry (MS): To confirm the identity of the main product and impurities by providing accurate mass information. It is also crucial for determining the drug-to-peptide ratio.[6][7][8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the purity of the PDC and detect the presence of fragments or aggregates under denaturing conditions.[9]
Troubleshooting Guides
Size Exclusion Chromatography (SEC-HPLC)
Issue: Unexpected peaks or poor resolution in the SEC chromatogram.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Sample Aggregation | Increase the ionic strength of the mobile phase. Optimize sample concentration to avoid on-column aggregation. |
| Secondary Interactions | Use a mobile phase with a higher salt concentration or add a small percentage of an organic modifier (e.g., isopropanol, acetonitrile) to disrupt hydrophobic interactions with the column stationary phase. |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the column.[10] |
| Inappropriate Column | Ensure the column's pore size is suitable for the molecular weight of this compound (4155.16 Da).[1] A column with a smaller pore size may be required compared to what is used for larger antibodies. |
Experimental Protocol: SEC-HPLC for this compound
-
Column: A silica-based SEC column with a pore size appropriate for the separation of molecules in the 1-10 kDa range.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm (for the peptide) and a wavelength specific to Paclitaxel if possible.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Data Presentation: Example SEC-HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 8.5 | 2.1 | Aggregate |
| 2 | 10.2 | 97.5 | This compound Monomer |
| 3 | 12.1 | 0.4 | Fragment/Free Drug |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue: Tailing peaks or inconsistent retention times.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Strong Sample Solvent | Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Reduce the sample concentration or injection volume. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. Check the pH and composition of the mobile phase.[11] |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.[11] |
Experimental Protocol: RP-HPLC for this compound
-
Column: C4 or C8 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 0.5 mg/mL.
Data Presentation: Example RP-HPLC Purity Profile
| Peak | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 5.2 | 1.5 | Free Drug-Linker |
| 2 | 15.8 | 3.0 | Unconjugated Dimeric 123B9 |
| 3 | 20.1 | 95.0 | This compound |
| 4 | 22.5 | 0.5 | Other Impurity |
Mass Spectrometry (MS)
Issue: Poor signal intensity or complex, uninterpretable spectra.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Sample Complexity | Use LC-MS to separate components before introduction into the mass spectrometer.[7] For complex spectra due to multiple charge states, use deconvolution software. |
| Presence of Salts/Buffers | Use a volatile buffer system (e.g., ammonium (B1175870) acetate) for native MS or perform buffer exchange prior to analysis. |
| In-source Fragmentation | Optimize the cone voltage and other source parameters to minimize fragmentation of the intact PDC. |
| Instrument Calibration | Ensure the mass spectrometer is properly calibrated for the mass range of interest. |
Experimental Protocol: LC-MS for this compound
-
LC System: Couple an appropriate HPLC system (SEC or RP-HPLC as described above) to the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Electrospray Ionization (ESI).
-
Analysis Mode: Intact mass analysis under denaturing (for RP-LC-MS) or native conditions (for SEC-MS).
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the PDC and any impurities.
Data Presentation: Example Deconvoluted Mass Spectrum Data
| Observed Mass (Da) | Expected Mass (Da) | Identity |
| 4155.2 | 4155.16 | This compound |
| 3302.5 | ~3300 | Unconjugated Dimeric 123B9 |
| 853.9 | ~854 | Free Paclitaxel-Linker |
SDS-PAGE
Issue: Smeared bands or inability to resolve the PDC from the unconjugated peptide.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Gel Percentage | Use a higher percentage acrylamide (B121943) gel or a gradient gel (e.g., 4-20%) to improve the resolution of smaller molecules.[9] |
| Sample Overload | Reduce the amount of protein loaded per well. |
| Incomplete Denaturation | Ensure the sample is fully denatured by heating in the presence of SDS and a reducing agent (if performing reducing SDS-PAGE). |
| Staining Issues | Use a high-sensitivity protein stain (e.g., silver stain or a fluorescent stain) to visualize low-abundance impurities. |
Experimental Protocol: SDS-PAGE for this compound
-
Gel: 4-20% Tris-Glycine precast gel.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Sample Preparation: Mix the sample with 4X Laemmli sample buffer. For reducing conditions, add a reducing agent like DTT or β-mercaptoethanol. Heat at 95°C for 5 minutes.
-
Loading: Load 1-5 µg of protein per well.
-
Staining: Coomassie Brilliant Blue or a more sensitive stain.
Visualizations
Caption: Overall workflow for the purity assessment of this compound.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avancebio.com [avancebio.com]
- 6. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. criver.com [criver.com]
- 9. aboligo.com [aboligo.com]
- 10. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Paclitaxel-Based Antibody-Drug Conjugates and Free Paclitaxel
Disclaimer: As of December 2025, publicly available data on a specific molecule designated "(123B9)2-L2-PTX" is limited. The following guide provides a representative comparison of a paclitaxel-based antibody-drug conjugate (ADC) versus free paclitaxel (B517696), drawing upon established research in the field of targeted cancer therapy. The data and protocols presented are synthesized from multiple studies on various paclitaxel conjugates and are intended to illustrate the general principles and potential advantages of this therapeutic approach.
Antibody-drug conjugates are a class of targeted therapies designed to enhance the therapeutic window of potent cytotoxic agents like paclitaxel.[1][2] By linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen, ADCs aim to deliver the payload directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity associated with conventional chemotherapy.[1][3]
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data from xenograft models, comparing a hypothetical paclitaxel ADC to free paclitaxel.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | - | 0 | 25 |
| Free Paclitaxel | 10 | 50 - 67 | 35 |
| Paclitaxel ADC | 10 | 75 - 90 | 50 |
Note: The data presented are representative values synthesized from multiple preclinical studies on paclitaxel and its conjugated forms.[4][5] Actual results can vary significantly based on the specific ADC, tumor model, and experimental conditions.
Experimental Protocols
A detailed methodology for a typical in vivo efficacy study is outlined below.
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.[1][5]
-
Female athymic nude mice (4-6 weeks old) are used for tumor xenograft models.[6] Animals are acclimated for at least one week prior to the experiment.[4]
2. Tumor Implantation:
-
Cancer cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[6]
-
A specific number of cells (e.g., 5x10^6) in a defined volume (e.g., 200 µL) is subcutaneously injected into the flank of each mouse.[6]
3. Treatment Regimen:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, free paclitaxel, paclitaxel ADC).
-
Treatments are administered intravenously via the tail vein.[4] The dosing schedule can vary, for example, once every third day for a total of four injections.[4]
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity, at which point animals are euthanized.[6]
5. Statistical Analysis:
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular mechanism of action of paclitaxel.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abzena.com [abzena.com]
- 3. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The theranostic efficiency of tumor-specific, pH-responsive, peptide-modified, liposome-containing paclitaxel and superparamagnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
A Comparative Analysis of (123B9)2-L2-PTX and Other EphA2 Receptor Agonists for Cancer Therapy
For Immediate Release
This guide provides a comprehensive comparison of (123B9)2-L2-PTX and other prominent EphA2 receptor agonists currently under investigation for cancer therapy. The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is a critical and complex player in cancer progression. While its ligand-independent "non-canonical" signaling often promotes tumor cell migration, invasion, and metastasis, activation by its natural ligand, ephrin-A1, or synthetic agonists triggers a "canonical" tumor-suppressive pathway. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the performance of various EphA2 agonists, supported by experimental data and methodologies.
Executive Summary
This compound is a dimeric peptide-drug conjugate that not only activates the EphA2 receptor but also delivers the chemotherapeutic agent paclitaxel (B517696) directly to tumor cells. This dual mechanism of action positions it as a promising therapeutic candidate. This guide will compare this compound with other classes of EphA2 agonists, including monomeric and dimeric peptides, small molecules, and antibody-based therapies, based on their binding affinities, in vitro efficacy, and in vivo anti-tumor activity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for various EphA2 agonists, providing a basis for objective comparison.
Table 1: In Vitro Binding Affinity and Potency of EphA2 Agonists
| Agonist | Type | Target Cell Line(s) | Binding Affinity (Kd) | IC50 | Citation(s) |
| This compound | Dimeric Peptide-Drug Conjugate | Breast Cancer | Not explicitly stated, but the monomeric 123B9 has a Kd of 4.0 µM. Dimerization enhances cellular activity to nanomolar concentrations. | Not reported for proliferation, acts at nanomolar concentrations for receptor degradation. | [1][2] |
| 123B9-L2-PTX | Monomeric Peptide-Drug Conjugate | Prostate Cancer (PC3M) | 2.0 µM | Not reported for proliferation. | [3] |
| 123B9 | Monomeric Peptide | Not applicable | 4.0 µM | 6.5 µM (in a displacement assay) | [1][4] |
| YSA | Monomeric Peptide | Not applicable | 5.3 µM | 16.5 µM (in a displacement assay) | [3][4] |
| 135H11 | Monomeric Peptide | Not applicable | ~130 nM | Not reported for proliferation. | [5] |
| 135H12 | Dimeric Peptide | Pancreatic Cancer (BxPC3) | Not applicable (dimeric) | Effective at low nanomolar concentrations for receptor degradation. | [4] |
| Doxazosin (B1670899) | Small Molecule | Not applicable | µM affinity | Not reported | |
| Doxazosin Analog (Cmpd 27) | Dimeric Small Molecule | Glioblastoma (U251) | Not reported | 1.9 µM (EphA2 overexpressed), 7.9 µM (wild type) | [6] |
| MEDI-547 | Antibody-Drug Conjugate | Endometrial Cancer | Not reported | Not reported | [7] |
| SHM16 | Agonistic Monoclonal Antibody | Melanoma (A375) | Not reported | Not reported | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of EphA2 Agonists
| Agonist | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Breast Cancer Metastasis | Mouse Model | Not specified | Inhibited lung metastasis. | [2] |
| 123B9-L2-PTX | Pancreatic Cancer (MIA PaCa-2 xenograft) | Mouse Model | Not specified | Significantly greater tumor growth inhibition than paclitaxel alone. | [3] |
| dYNH-PTX | Prostate Cancer (PC3M xenograft) | Mouse Model | Intravenous, 3x/week for 3 weeks | Significant tumor growth inhibition compared to paclitaxel. | [9][10] |
| Doxazosin | Prostate Cancer | Orthotopic Xenograft Mouse Model | Not specified | Reduced distal metastasis and prolonged survival. | |
| ephrinA1-Fc / 135H12 | Prostate Cancer (PC-3 orthotopic) | Nude Mouse Model | 7 days post-implantation | Strongly reduced metastases. | [11][12] |
| MEDI-547 | Solid Tumors | Human (Phase I) | Not applicable | Development discontinued (B1498344) due to hemorrhagic toxicities. | [13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these agonists.
The diagram above illustrates the dual signaling nature of the EphA2 receptor. The non-canonical pathway, often active in cancer, promotes tumorigenesis. EphA2 agonists, like this compound, are designed to activate the canonical pathway, leading to tumor-suppressive effects.
This workflow outlines the key in vitro experiments used to characterize the efficacy of EphA2 agonists. These assays assess the agonist's ability to bind to and activate the EphA2 receptor, and subsequently inhibit cancer cell proliferation, migration, and invasion.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of EphA2 agonists.
EphA2 Receptor Phosphorylation Assay (Western Blot)
This assay is used to determine the ability of an agonist to induce the tyrosine phosphorylation of the EphA2 receptor, a hallmark of its activation.
-
Cell Culture and Treatment: Plate EphA2-expressing cancer cells (e.g., PC-3, MDA-MB-231) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat cells with the EphA2 agonist at various concentrations for a specified time (e.g., 30 minutes). A vehicle control and a positive control (e.g., ephrin-A1-Fc) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Immunoprecipitation (Optional but recommended for cleaner results): Incubate a portion of the cell lysate with an anti-EphA2 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the immune complexes. Wash the beads several times with lysis buffer.
-
SDS-PAGE and Western Blotting: Resuspend the immunoprecipitated proteins or an equal amount of total cell lysate in Laemmli sample buffer, boil, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) or phospho-EphA2 (specific for an activating phosphorylation site) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody against total EphA2 to confirm equal loading.[14][15][16]
In Vitro Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of an EphA2 agonist to inhibit the migration and invasion of cancer cells.
-
Preparation of Transwell Inserts: For invasion assays, coat the upper surface of Transwell inserts (typically with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, the inserts are used without a Matrigel coating.
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts. The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS). The EphA2 agonist is added to the upper chamber with the cells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours), which may need to be optimized for the specific cell line.
-
Removal of Non-migrated/invaded Cells: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a solution such as crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert. The results are then compared between the treated and untreated groups.[17][18][19]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EphA2 agonists in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EphA2 agonist (e.g., this compound), a control substance (e.g., vehicle or unconjugated paclitaxel), via a clinically relevant route (e.g., intravenous injection). The dosing schedule will depend on the specific agent and its pharmacokinetic properties (e.g., three times weekly for three weeks).[9][10][11][12]
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice and excise the tumors. The tumor weight and volume are measured. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group. Further analysis, such as immunohistochemistry on the tumor tissue, can be performed to assess the in vivo mechanism of action.
Conclusion
The comparative analysis reveals that while various EphA2 agonists show promise in preclinical models, this compound stands out due to its dual functionality of receptor agonism and targeted drug delivery. The dimeric nature of this compound appears to be crucial for potent cellular activity at nanomolar concentrations, a significant advantage over its monomeric counterparts. While small molecule agonists like doxazosin and its derivatives offer the potential for oral bioavailability, their potency and specificity are still under optimization. Antibody-based approaches, such as MEDI-547, have faced challenges with toxicity in clinical trials, highlighting the need for a favorable therapeutic window.
The data presented in this guide underscores the potential of EphA2 as a therapeutic target and provides a framework for the continued development and evaluation of novel EphA2 agonists. Further head-to-head comparative studies are warranted to definitively establish the superior therapeutic candidate for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Tumor Targeting by EphA2-Agonist-Biotin-Streptavidin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimeric small molecule agonists of EphA2 receptor inhibit glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphA2 Targeted Chemotherapy Using an Antibody Drug Conjugate in Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Agonistic Antibody to EPHA2 Exhibits Antitumor Effects on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 9. Targeted Delivery of Paclitaxel to EphA2-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Prostate Cancer Metastases Are Strongly Inhibited by Agonistic Epha2 Ligands in an Orthotopic Mouse Model | MDPI [mdpi.com]
- 12. Prostate Cancer Metastases Are Strongly Inhibited by Agonistic Epha2 Ligands in an Orthotopic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 1, open-label study of MEDI-547 in patients with relapsed or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Identification and Functional Analysis of Phosphorylated Tyrosine Residues within EphA2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting host tyrosine kinase receptor EphA2 signaling via small-molecule ALW-II-41-27 inhibits macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificlabs.com [scientificlabs.com]
- 18. snapcyte.com [snapcyte.com]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Validating the Anti-Metastatic Potential of (123B9)2-L2-PTX: A Comparative Guide
This guide provides a comprehensive comparison of the anti-metastatic effects of the novel antibody-drug conjugate (ADC), (123B9)2-L2-PTX, with other established and emerging anti-cancer agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical assays, and visualizes relevant biological pathways to offer an objective evaluation of this compound's performance against metastatic breast cancer.
Executive Summary
Metastasis remains a primary challenge in cancer therapy, driving the search for more effective anti-metastatic agents. This compound is an antibody-drug conjugate that targets the EphA2 receptor, which is frequently overexpressed in various cancers and is associated with poor prognosis and increased metastatic potential. This ADC delivers the potent chemotherapeutic agent paclitaxel (B517696) (PTX) directly to EphA2-expressing tumor cells. Preclinical studies have demonstrated the potential of this compound in reducing metastasis, particularly in breast cancer models. This guide compares its efficacy with that of other relevant therapeutics, including the taxane-based drug Abraxane® (nab-paclitaxel), and other prominent ADCs such as Sacituzumab govitecan and Trastuzumab deruxtecan (B607063).
Comparative Analysis of Anti-Metastatic Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies, comparing the anti-metastatic effects of this compound and its alternatives.
Table 1: Preclinical In Vivo Efficacy Against Metastasis
| Compound | Cancer Model | Assay | Results | Reference |
| This compound | MDA-MB-231 Human Breast Cancer (Orthotopic) | Circulating Tumor Cell (CTC) Count | Significantly reduced CTCs compared to Abraxane (p < 0.0001) | [1] |
| 4T1 Murine Breast Cancer (Intracardiac) | Lung Metastasis Count | >75% reduction in gross lung metastasis count compared to Abraxane | [1] | |
| Abraxane® (nab-paclitaxel) | MDA-MB-231 Human Breast Cancer (Orthotopic) | Circulating Tumor Cell (CTC) Count | Less effective in reducing CTCs compared to this compound | [1] |
| 4T1 Murine Breast Cancer (Intracardiac) | Lung Metastasis Count | Significantly less effective in preventing lung metastases compared to this compound | [1] | |
| Trastuzumab deruxtecan | HER2-positive and HER2-low Breast Cancer Brain Metastasis (Orthotopic PDX) | Tumor Growth and Survival | Inhibited tumor growth and prolonged survival | [2][3][4][5] |
| Sacituzumab govitecan | Epithelial Ovarian Cancer (Xenograft) | Anti-tumor Activity | Impressive anti-tumor activity against chemotherapy-resistant xenografts | [6][7] |
Table 2: Clinical Efficacy in Metastatic Breast Cancer
| Compound | Target | Clinical Trial (Phase) | Key Outcomes in Metastatic Breast Cancer | Reference |
| Sacituzumab govitecan | Trop-2 | ASCENT (Phase III) | Median Progression-Free Survival (PFS): 5.6 months vs. 1.7 months with chemotherapy. Median Overall Survival (OS): 12.1 months vs. 6.7 months with chemotherapy. | [8][9] |
| Trastuzumab deruxtecan | HER2 | DESTINY-Breast03 (Phase III) | 12-month PFS rate: 75.8% vs. 34.1% with trastuzumab emtansine (T-DM1). | [10] |
Key Signaling Pathways in Metastasis
The following diagrams illustrate the signaling pathways targeted by this compound and the comparator antibody-drug conjugates.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the anti-metastatic effects of the compared agents.
In Vivo Orthotopic Breast Cancer Model and Metastasis Assessment
This protocol describes the establishment of an orthotopic breast cancer model using MDA-MB-231 cells in immunodeficient mice, a common model for studying metastasis.[11][12][13]
Materials:
-
MDA-MB-231 human breast adenocarcinoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Sterile surgical instruments (scissors, forceps)
-
27-30 gauge needles and syringes
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to 80-90% confluency. On the day of injection, harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 107 cells/mL. If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just before injection. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse. Shave the fur around the fourth mammary fat pad.
-
Orthotopic Injection: Gently pinch the skin near the fourth nipple to expose the mammary fat pad. Insert a 27-30 gauge needle into the fat pad and inject 50 µL of the cell suspension (containing 5 x 105 cells). A small bulge should be visible upon successful injection.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Metastasis Quantification:
-
Lung Metastasis: At the end of the study, euthanize the mice and harvest the lungs. Metastatic nodules can be visualized by injecting India ink into the trachea to inflate the lungs, leaving the white tumor nodules unstained. The number of surface metastases can then be counted. Alternatively, lungs can be fixed in Bouin's solution, which turns the lung tissue yellow and leaves metastatic nodules white. For microscopic analysis, lungs are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The metastatic area can be quantified using image analysis software like ImageJ.[14][15][16]
-
Bioluminescence Imaging: If using luciferase-expressing cells (e.g., MDA-MB-231-luc), metastasis can be monitored non-invasively in live animals. Inject the mouse with a luciferin (B1168401) substrate and image using an in vivo imaging system (IVIS). The bioluminescent signal intensity correlates with the tumor burden.[11][17]
-
In Vitro Cell Migration and Invasion Assays
These assays are fundamental for assessing the migratory and invasive potential of cancer cells in a controlled environment.
1. Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.[18][19][20][21][22]
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
24-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh culture medium, with or without the test compound.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ) to quantify the rate of cell migration.
2. Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[1][23][24][25]
Materials:
-
Cancer cells (e.g., MDA-MB-231)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Basement membrane matrix (e.g., Matrigel or Geltrex)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Coat the top of the transwell insert membrane with a thin layer of diluted basement membrane matrix and allow it to solidify.
-
Starve the cancer cells in serum-free medium for several hours.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the starved cells in serum-free medium (with or without the test compound) into the upper chamber of the transwell insert.
-
Incubate for a period that allows for invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have invaded to the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Conclusion
The available preclinical data suggests that this compound demonstrates a potent anti-metastatic effect in breast cancer models, outperforming a standard-of-care taxane (B156437) formulation, Abraxane®, in reducing circulating tumor cells and lung metastases[1]. Its mechanism of action, targeting the EphA2 receptor, offers a promising strategy for delivering a cytotoxic payload to tumor cells that overexpress this marker.
For a comprehensive evaluation, further preclinical studies are warranted to compare this compound head-to-head with other advanced ADCs like Sacituzumab govitecan and Trastuzumab deruxtecan in standardized metastatic models. While these newer ADCs have shown significant clinical benefit in metastatic breast cancer, direct preclinical comparisons of their anti-metastatic potential are limited.
The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating the anti-metastatic efficacy of this compound and other novel therapeutic agents. As the landscape of cancer therapy continues to evolve, such comparative analyses are crucial for identifying the most promising candidates for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exosomal EPHA2 derived from highly metastatic breast cancer cells promotes angiogenesis by activating the AMPK signaling pathway through Ephrin A1-EPHA2 forward signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sacituzumab govitecan for metastatic triple-negative breast cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 9. Sacituzumab Govitecan for Metastatic Triple‐Negative Breast Cancer: Clinical Overview and Management of Potential Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. 2.11. Lung metastasis quantification [bio-protocol.org]
- 15. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decoding TROP2 in breast cancer: significance, clinical implications, and therapeutic advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 24. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 25. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of (123B9)2-L2-PTX with Eph Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the EphA2-targeting peptide-drug conjugate, (123B9)2-L2-PTX, with other members of the Eph receptor family. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for its intended target.
This compound is a novel therapeutic agent composed of a dimeric form of the 123B9 peptide, which acts as an agonist for the EphA2 receptor, conjugated to the cytotoxic drug Paclitaxel (B517696). The specificity of the 123B9 peptide for EphA2 is critical for the targeted delivery of the chemotherapeutic payload to cancer cells overexpressing this receptor, thereby minimizing off-target effects.
Quantitative Comparison of Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of the 123B9 peptide and its paclitaxel conjugate to various Eph receptors. The data is primarily derived from Isothermal Titration Calorimetry (ITC) experiments, which directly measure the heat changes associated with binding events.
| Compound | Eph Receptor | Method | Binding Affinity (Kd) | Citation |
| 123B9 | EphA2 | ITC | 4.0 μM | [1] |
| 123B9-L2-PTX | EphA2-LBD | ITC | 2.0 μM | --- |
| 123B9 | EphA3 | ITC | No appreciable binding | [1] |
| 123B9-L2-PTX | EphA3-LBD | ITC | No significant binding detected | --- |
| 123B9 | EphA4 | ITC | No appreciable binding | [1] |
| 123B9-L2-PTX | EphA4-LBD | ITC | No significant binding detected | --- |
| 123B9/(123B9)2-L2-PTX | Other EphA Receptors | Not Available | Not Available | |
| 123B9/(123B9)2-L2-PTX | EphB Receptors | Not Available | Not Available |
LBD: Ligand-Binding Domain Data for other EphA and EphB receptors are not currently available in the reviewed literature.
The available data indicates a high degree of selectivity of the 123B9 peptide and its conjugate for the EphA2 receptor over the closely related EphA3 and EphA4 receptors.[1] The micromolar dissociation constants (Kd) for EphA2 suggest a moderate to strong binding affinity, suitable for targeted drug delivery applications. The lack of detectable binding to EphA3 and EphA4 underscores the specificity of the 123B9 peptide.
Experimental Protocols
The primary method used to determine the binding affinities listed above is Isothermal Titration Calorimetry (ITC).
Isothermal Titration Calorimetry (ITC) Protocol for Eph Receptor Binding
This protocol outlines the general procedure for assessing the binding of a peptide ligand (e.g., 123B9) to a purified Eph receptor ligand-binding domain (LBD).
1. Sample Preparation:
- The Eph receptor LBD is expressed and purified using standard recombinant protein production techniques.
- The protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- The peptide ligand is synthesized and purified, and then dissolved in the same dialysis buffer to ensure precise buffer matching.
- The concentrations of both the protein and the peptide are determined accurately using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
2. ITC Experiment:
- The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
- The sample cell is loaded with the Eph receptor LBD solution (typically at a concentration of 10-50 µM).
- The injection syringe is loaded with the peptide solution (typically at a concentration 10-20 times that of the protein).
- A series of small, precise injections of the peptide solution into the sample cell are performed.
- The heat change associated with each injection is measured by the instrument.
3. Data Analysis:
- The raw ITC data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.
- A blank titration (injecting peptide into buffer alone) is performed to subtract the heat of dilution.
- The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflow
EphA2 Signaling Pathway
Upon binding of an agonist, such as the 123B9 peptide, the EphA2 receptor undergoes dimerization and autophosphorylation on key tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling events that can influence cell adhesion, migration, proliferation, and survival.
Caption: Agonist-induced EphA2 signaling pathway.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for screening the cross-reactivity of a targeting agent like this compound against a panel of Eph receptors.
Caption: Workflow for assessing Eph receptor cross-reactivity.
References
A Comparative Analysis of (123B9)2-L2-Conjugated Chemotherapy and Gemcitabine in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel targeted drug delivery system, utilizing the EphA2-targeting peptide 123B9, against the standard-of-care chemotherapy, gemcitabine (B846), in the context of pancreatic cancer. The focus of this comparison is on the conjugation of chemotherapeutic agents to the 123B9 peptide via a linker (L2), specifically evaluating the efficacy of the gemcitabine conjugate (123B9-L2-Gem) and the paclitaxel (B517696) conjugate (123B9-L2-PTX) versus their unconjugated counterparts.
The EphA2 receptor is frequently overexpressed in pancreatic cancer, making it an attractive target for directed therapy. The 123B9 peptide is an agonistic agent that binds to the EphA2 receptor, triggering its activation and subsequent internalization. This mechanism allows for the targeted delivery of conjugated cytotoxic agents directly into cancer cells, potentially increasing therapeutic efficacy while reducing systemic toxicity.[1][2][3][4][5]
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of 123B9-L2 conjugated therapies compared to standard chemotherapy in pancreatic cancer xenograft models.
Table 1: Efficacy of 123B9-L2-Gem vs. Gemcitabine in MIA PaCa-2 Pancreatic Cancer Xenografts
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition | Median Survival |
| Vehicle Control | - | ~1000 | - | Not Reported |
| Gemcitabine | Not specified | Not significantly different from control | Not significant | Not significantly different from control |
| YNH-L2-Gem | Not specified | Significantly lower than control and gemcitabine | Significant | Not Reported |
| 123B9-L2-Gem | Not specified | Significantly lower than control and gemcitabine | Significant | Significantly longer than untreated and gemcitabine-treated groups |
Data synthesized from a study by Quinn et al., which demonstrated that both YNH-L2-Gem and 123B9-L2-Gem were significantly more effective than gemcitabine alone in suppressing tumor growth.[2][5]
Table 2: Efficacy of 123B9-L2-PTX vs. Paclitaxel in MIA PaCa-2 Pancreatic Cancer Xenografts
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition |
| Vehicle Control | - | ~350 | - |
| Paclitaxel (PTX) | Not specified | ~250 | Moderate |
| 123B9-L2-PTX | Not specified | < 100 | Significant (p < 0.0001 vs. Control and PTX) |
This study highlights that 123B9-L2-PTX inhibits human MIA PaCa-2 pancreatic cancer tumor growth in vivo to a greater extent than unconjugated paclitaxel.[1]
Table 3: Clinical Efficacy of Gemcitabine in Advanced Pancreatic Cancer
| Study Type | Treatment | Objective Response Rate | Median Survival | 1-Year Survival Rate |
| Phase II/III Trials (Single Agent) | Gemcitabine | 5.4% - 12% | 5.65 - 6.3 months | 18% |
| Phase II (Single Agent) | Gemcitabine (800 mg/m²) | 6.3% (Partial Response) | 6.3 months | Not Reported |
| Randomized Trial vs. 5-FU | Gemcitabine (1,000 mg/m²) | Clinical Benefit: 23.8% | 5.65 months | 18% |
Data compiled from multiple clinical studies on gemcitabine monotherapy in patients with advanced pancreatic cancer.[6][7][8] Gemcitabine-based combination therapies have shown some improvement in overall survival compared to gemcitabine alone.[9][10]
Experimental Protocols
In Vivo Xenograft Studies for Efficacy Evaluation
1. Cell Line:
-
Human pancreatic cancer cell line MIA PaCa-2, known to have elevated EphA2 expression, was utilized for these studies.[1][2]
2. Animal Model:
-
Athymic nude mice are commonly used for creating xenograft models of pancreatic cancer.[11]
3. Tumor Implantation:
-
Subcutaneous Model: MIA PaCa-2 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.[12]
-
Orthotopic Model: A more clinically relevant model involves the direct injection of cancer cells into the pancreas. This can be achieved through a surgical procedure (laparotomy) or a minimally invasive ultrasound-guided injection.[11][13] For the orthotopic model, luciferase-tagged cancer cells can be used to monitor tumor progression non-invasively via bioluminescence imaging.[13]
4. Treatment Administration:
-
Once tumors reach a palpable size (for subcutaneous models) or after a set period post-implantation (for orthotopic models), mice are randomized into treatment groups.
-
(123B9)2-L2-conjugated drugs, unconjugated drugs (gemcitabine or paclitaxel), and a vehicle control are administered, typically via intravenous or intraperitoneal injection. The exact dosage and schedule are determined by the specific study design.
5. Efficacy Assessment:
-
Tumor Volume: For subcutaneous tumors, tumor size is measured regularly (e.g., thrice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[12]
-
Survival: The overall survival of the mice in each treatment group is monitored and recorded.
-
Bioluminescence Imaging: For orthotopic models with luciferase-expressing cells, tumor burden and response to therapy can be quantified by measuring the light emitted from the tumor.[13]
-
Toxicity: Animal body weight is monitored as an indicator of treatment-related toxicity.[1]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Targeted delivery of chemotherapy via the EphA2 receptor.
Experimental Workflow
Caption: In vivo pancreatic cancer xenograft experimental workflow.
Conclusion
The available preclinical data strongly suggest that targeting the EphA2 receptor with 123B9-conjugated chemotherapy, particularly gemcitabine, significantly enhances anti-tumor efficacy in pancreatic cancer models compared to the unconjugated drug. This targeted approach holds the potential to increase the therapeutic index of standard chemotherapies by concentrating the cytotoxic payload at the tumor site. While gemcitabine remains a cornerstone of pancreatic cancer treatment, its efficacy is often limited.[4][6] The 123B9-L2 delivery platform represents a promising strategy to overcome some of these limitations, warranting further investigation in more complex preclinical models and eventually in clinical trials.
References
- 1. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Gemcitabine Therapy in Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase II study of gemcitabine in patients with advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of gemcitabine-based combination therapy vs. gemcitabine alone for the treatment of advanced pancreatic cancer: a systematic review and meta-analysis - Zhang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Gemcitabine: progress in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: (123B9)2-L2-PTX and YSA-L2-PTX in EphA2-Targeted Cancer Therapy
In the landscape of targeted cancer therapeutics, peptide-drug conjugates (PDCs) represent a promising strategy to enhance the efficacy of cytotoxic agents while minimizing off-target toxicity. This guide provides a detailed comparison of two such PDCs, (123B9)2-L2-PTX and YSA-L2-PTX, both of which utilize the potent chemotherapeutic agent paclitaxel (B517696) (PTX) and target the EphA2 receptor, a protein overexpressed in numerous aggressive cancers. The primary distinction between these two conjugates lies in their peptide-based targeting moieties: 123B9 is a novel peptide optimized from the original YSA peptide.[1][2]
Mechanism of Action: Targeting the EphA2 Receptor
Both this compound and YSA-L2-PTX function by binding to the ligand-binding domain of the EphA2 receptor on cancer cells. This binding acts as an agonist, activating the receptor and inducing its internalization.[1][3][4] Following internalization, the PDC is trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the linker (L2) is cleaved, releasing the paclitaxel payload into the cytoplasm. Paclitaxel then exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The targeted delivery of paclitaxel aims to increase its concentration at the tumor site, thereby enhancing its anti-tumor activity and improving its safety profile.[3][4][5]
Comparative Performance Data
While extensive head-to-head clinical data is not publicly available, preclinical studies provide insights into the comparative efficacy of these two agents.
| Parameter | This compound | YSA-L2-PTX | Supporting Evidence |
| EphA2 Receptor Binding Affinity (IC50) | 6.5 µM (for 123B9 peptide) | 16.5 µM (for YSA peptide) | A competitive displacement assay demonstrated that the 123B9 peptide has a higher affinity for the EphA2 ligand-binding domain compared to the YSA peptide.[2] |
| EphA2 Receptor Activation | Induces EphA2 tyrosine phosphorylation. | Induces EphA2 tyrosine phosphorylation. | Both conjugates were shown to be EphA2 agonists, with similar activation patterns observed in PC3M prostate cancer cells.[1] |
| In Vivo Antitumor Efficacy | Significantly more effective than unconjugated PTX in a pancreatic cancer xenograft model and a melanoma lung metastasis model.[1] | Showed increased efficacy in prostate and renal cancer models compared to unconjugated paclitaxel.[3][4] | Direct comparative in vivo studies between this compound and YSA-L2-PTX with paclitaxel are limited, but both show superiority over the free drug. 123B9-L2-PTX demonstrated significant tumor growth inhibition in a MIA PaCa-2 pancreatic cancer xenograft study.[1] |
| In Vivo Stability | The 123B9 peptide, which has a bioisosteric replacement for the terminal tyrosine, was designed for increased stability and a longer in vivo half-life.[3][4] | The YSA peptide is the parent compound from which 123B9 was derived.[2] | The modification in the 123B9 peptide suggests a potential advantage in terms of stability.[3][4] |
Experimental Protocols
The following outlines the general methodologies used in the preclinical evaluation of these PDCs.
1. EphA2 Receptor Binding Assay (Competitive Displacement)
This assay is designed to determine the relative binding affinity of the peptides to the EphA2 receptor.
-
Principle: A known biotinylated ligand (123B9) is immobilized on a streptavidin-coated plate and competes with the test compound for binding to the EphA2 ligand-binding domain (LBD). The amount of bound EphA2-LBD is quantified using a fluorescently labeled antibody.
-
Protocol:
-
Streptavidin-coated 96-well plates are incubated with a biotinylated 123B9 peptide.
-
The 6XHis-tagged EphA2-LBD is added to the wells along with varying concentrations of the competitor peptides (123B9 or YSA).
-
A Europium-conjugated anti-6XHis antibody is added, which binds to the captured EphA2-LBD.
-
After washing to remove unbound reagents, the time-resolved fluorescence is measured.
-
The IC50 value, representing the concentration of the competitor that displaces 50% of the biotinylated ligand, is calculated.[2]
-
2. In Vivo Xenograft Efficacy Study
This experiment evaluates the antitumor activity of the drug conjugates in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug conjugates on tumor growth is monitored over time.
-
Protocol:
-
Human cancer cells (e.g., MIA PaCa-2 pancreatic cancer cells) are subcutaneously injected into nude mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, paclitaxel, this compound).
-
The respective treatments are administered at specified doses and schedules.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for further analysis.[1]
-
Conclusion
References
- 1. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Therapy of pancreatic cancer via an EphA2 receptor-targeted delivery of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Validating EphA2 Receptor Activation: A Comparative Guide to (123B9)2-L2-PTX
For Researchers, Scientists, and Drug Development Professionals
The EphA2 receptor, a receptor tyrosine kinase, has emerged as a significant target in cancer therapy due to its dual role in tumor progression. In many cancers, EphA2 is overexpressed and promotes metastasis through a ligand-independent, non-canonical signaling pathway. Conversely, activation of its canonical, ligand-dependent pathway can suppress tumor growth. This has led to the development of EphA2 agonists, molecules designed to force the receptor into its tumor-suppressive state. This guide provides a comparative analysis of (123B9)2-L2-PTX , a novel EphA2 agonist-drug conjugate, against other known EphA2 activators, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a promising therapeutic agent that combines the selective targeting of the EphA2 receptor with the cytotoxic effects of paclitaxel (B517696) (PTX). The (123B9)2 component is a dimeric peptide that acts as a potent agonist, inducing EphA2 activation, internalization, and degradation. This targeted delivery mechanism aims to enhance the therapeutic window of paclitaxel by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity. This guide will delve into the experimental validation of this compound's mechanism and compare its performance with other EphA2 agonists, such as the natural ligand ephrin-A1-Fc and the small molecule doxazosin.
Comparative Performance of EphA2 Agonists
The efficacy of EphA2 agonists is primarily evaluated by their ability to induce receptor phosphorylation, lead to receptor degradation, and inhibit cancer cell viability and migration. The following tables summarize key quantitative data from various studies.
Table 1: EphA2 Binding Affinity and Receptor Activation
| Agonist | Cancer Model | Cell Line | Binding Affinity (Kd) | Effective Concentration for Activation | Citation |
| This compound | Pancreatic, Breast | MIA PaCa-2, MDA-MB-231 | Not explicitly for the dimer conjugate, but monomer 123B9 Kd is 4.0 μM | Sub-micromolar concentrations for receptor activation | [1][2] |
| 123B9-L2-PTX | Prostate | PC3M | 2.0 μM | 100 μM for phosphorylation | [3] |
| Ephrin-A1-Fc | Various | HEK293, U373, PC3M | High Affinity (nM range) | 0.1 - 1 µg/ml for full activation | [4][5] |
| Doxazosin | Prostate, Breast | PC-3, MDA-MB-231 | Not reported | 25 - 50 µM for significant activation | [6][7] |
| 135H12 (Dimeric Peptide) | Pancreatic | BxPC3, PANC-1 | Not explicitly reported, but potent | 50 - 100 nM for receptor degradation | [8] |
Table 2: In Vitro Anti-proliferative and Anti-migratory Activity
| Agonist | Cancer Model | Cell Line | IC50 (Proliferation) | Inhibition of Migration/Invasion | Citation |
| This compound | Breast | MDA-MB-231 | Significant inhibition of circulating tumor cells | Not explicitly detailed | [9] |
| 123B9-L2-PTX | Pancreatic | MIA PaCa-2 | More effective than PTX alone in vivo | Not explicitly detailed | [3] |
| Doxazosin | Prostate, Breast, Glioblastoma | PC-3, MDA-MB-231, U87 | ~10-20 µM | Suppressed haptotactic and chemotactic migration | [6] |
| 135H11 & 135H12 | Pancreatic | BxPC3 | Not reported | Significant inhibition of invasion and migration | [8] |
Signaling Pathways and Experimental Workflows
To understand the validation process, it is crucial to visualize the underlying molecular mechanisms and experimental procedures.
Caption: EphA2 signaling and agonist intervention.
Caption: Workflow for validating EphA2 agonist activity.
Detailed Experimental Protocols
Western Blotting for EphA2 Phosphorylation and Degradation
This protocol is used to assess the levels of phosphorylated EphA2 (a marker of activation) and total EphA2 (to measure degradation) following agonist treatment.[10][11]
-
Cell Treatment: Plate EphA2-expressing cancer cells (e.g., PC3M, MDA-MB-231) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the EphA2 agonist (e.g., 10 nM - 100 µM) for different time points (e.g., 15 min, 30 min, 1 hr, 3 hr).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EphA2 (e.g., p-Tyr588), total EphA2, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for EphA2
Immunoprecipitation is performed to isolate EphA2 and its binding partners to confirm its phosphorylation status.[13][14]
-
Cell Treatment and Lysis: Treat cells as described in the Western Blotting protocol. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EphA2 antibody overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-phosphotyrosine antibody to detect EphA2 phosphorylation. The membrane can then be stripped and re-probed with an anti-EphA2 antibody to confirm the presence of the receptor.
Cell Viability Assay
This assay measures the effect of the agonists on cell proliferation and viability.[10][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with a range of concentrations of the EphA2 agonist. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 48 to 96 hours.
-
Viability Measurement: Assess cell viability using a commercially available reagent such as AlamarBlue or by performing an MTT assay. Measure the fluorescence or absorbance according to the manufacturer's protocol. The results will indicate the concentration at which the agonist inhibits cell growth (IC50).
Conclusion
References
- 1. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and characterization of novel EphA2 agonists for targeted delivery of chemotherapy to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand recognition by A‐class Eph receptors: crystal structures of the EphA2 ligand‐binding domain and the EphA2/ephrin‐A1 complex | EMBO Reports [link.springer.com]
- 5. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Agonist of EphA2 Receptor Tyrosine Kinase Inhibits Tumor Cell Migration In Vitro and Prostate Cancer Metastasis In Vivo | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EphA2 signalling following endocytosis: role of Tiam1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Agonistic Antibody to EPHA2 Exhibits Antitumor Effects on Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
Comparison Guide: (123B9)2-L2-PTX vs. Standard-of-Care Paclitaxel in Trop-2 Expressing Solid Tumors
For the purpose of this guide, "(123B9)2-L2-PTX" is presented as a hypothetical, next-generation antibody-drug conjugate (ADC) for research and discussion. The experimental data and protocols are illustrative, based on established methodologies in preclinical oncology research.
This guide provides a comparative analysis of the investigational antibody-drug conjugate this compound against the standard-of-care chemotherapy, Paclitaxel. The focus is on preclinical efficacy and safety in models of solid tumors characterized by high expression of Trophoblast cell-surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) overexpressed in many epithelial cancers and associated with poor prognosis.
This compound is a hypothetical ADC composed of:
-
(123B9)2 : A humanized monoclonal antibody targeting Trop-2.
-
L2 : An enzymatically cleavable linker.
-
PTX : Paclitaxel, a potent microtubule inhibitor.[][2]
The core therapeutic hypothesis is that by selectively delivering Paclitaxel to Trop-2-expressing cancer cells, this compound can achieve superior efficacy and a wider therapeutic index compared to systemically administered, untargeted Paclitaxel.
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process, beginning with the specific binding of the antibody component to the Trop-2 antigen on the tumor cell surface. This is followed by internalization of the ADC, lysosomal trafficking, and subsequent enzymatic cleavage of the linker to release the Paclitaxel payload directly within the cancer cell. The liberated Paclitaxel then binds to microtubules, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.[][2]
Caption: Proposed mechanism of action for the this compound antibody-drug conjugate.
Preclinical Comparative Data
The following tables summarize hypothetical preclinical data from a human tumor xenograft model (human triple-negative breast cancer cell line, MDA-MB-231, implanted in immunodeficient mice).
Table 1: Comparative Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, IV, QWx3 | 1540 ± 180 | 0% |
| Paclitaxel | 10 mg/kg, IV, QWx3 | 890 ± 155 | 42% |
| This compound | 5 mg/kg, IV, QWx3 | 415 ± 95 | 73% |
| This compound | 10 mg/kg, IV, QWx3 | 150 ± 60 | 90% |
Data are presented as mean ± standard deviation.
Table 2: Comparative Safety and Tolerability Profile
| Treatment Group | Dose Schedule | Maximum Mean Body Weight Loss (%) | Grade 3/4 Neutropenia at Nadir (%) |
| Vehicle Control | 10 mL/kg, IV, QWx3 | 1.5% | 0% |
| Paclitaxel | 10 mg/kg, IV, QWx3 | 12.8% | 65% |
| This compound | 5 mg/kg, IV, QWx3 | 3.2% | 10% |
| This compound | 10 mg/kg, IV, QWx3 | 5.5% | 25% |
Neutropenia graded based on common terminology criteria for adverse events (CTCAE).
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), known for high Trop-2 expression.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel were subcutaneously implanted into the right flank of each mouse.
-
Study Initiation: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups (n=8 per group).
-
Treatment Administration: All agents were administered intravenously (IV) via the tail vein once a week for three consecutive weeks (QWx3).
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was recorded concurrently as a measure of general toxicity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (123B9)2-L2-PTX
(123B9)2-L2-PTX , a potent EphA2-agonistic peptide-drug conjugate for research use, necessitates stringent disposal protocols due to its composition, which includes the cytotoxic agent Paclitaxel.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials contaminated with this compound must be treated as cytotoxic waste and disposed of in accordance with institutional and regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic compound. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects the body from splashes and contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safeguards the eyes from accidental splashes. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Prevents inhalation of aerosolized particles, especially during spill cleanup. |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound waste is a multi-step process that begins at the point of generation.
-
Waste Segregation: Immediately upon generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2] This includes unused product, empty vials, contaminated labware (e.g., pipette tips, tubes), and PPE.
-
Waste Containers: Utilize designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.[3][4] These containers are often color-coded, typically yellow with a purple lid or red, to signify cytotoxic hazards.[3][5]
-
Sharps Disposal: All sharps, such as needles and syringes, that have come into contact with this compound must be disposed of in a designated cytotoxic sharps container.[3] These containers should be rigid and puncture-proof.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[6] They should be collected in a designated, sealed container for cytotoxic liquid waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and plasticware, should be placed in a designated cytotoxic solid waste container.[3]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor.[6] The primary method of disposal for cytotoxic waste is high-temperature incineration.[2]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Table 2: Spill Cleanup Protocol for this compound
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate the immediate vicinity of the spill. |
| 2. Secure | Restrict access to the spill area. |
| 3. PPE | Don the appropriate PPE as outlined in Table 1. |
| 4. Contain | For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the area with damp absorbent material to avoid creating dust.[7] |
| 5. Clean | Clean the spill area with a suitable decontamination solution, such as a high-pH detergent, followed by a thorough rinse with water. |
| 6. Dispose | All cleanup materials must be disposed of as cytotoxic waste.[7] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Waste Disposal Workflow for this compound.
Signaling Pathway Context
This compound is an EphA2-agonistic peptide-drug conjugate.[1] The peptide component targets the EphA2 receptor, which is often overexpressed in cancer cells.[8] Upon binding, the conjugate is internalized, leading to the release of the cytotoxic payload, Paclitaxel, inside the cancer cell. The disposal procedures are primarily dictated by the hazardous nature of Paclitaxel.
Caption: Simplified Mechanism of Action for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 8. Targeting the EphA2 pathway: could it be the way for bone sarcomas? - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling (123B9)2-L2-PTX
For Research Use Only. Not for medical applications.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the peptide-drug conjugate (123B9)2-L2-PTX. This potent research compound comprises a dimeric EphA2-agonistic peptide (123B9) linked to the cytotoxic agent Paclitaxel (B517696) (PTX)[1]. Due to the high cytotoxicity of its Paclitaxel payload, stringent safety protocols must be followed to prevent occupational exposure and ensure a safe laboratory environment.
The primary hazards associated with this compound stem from Paclitaxel, which is a potent anti-neoplastic agent.[2] Paclitaxel is suspected of causing genetic defects, may damage fertility or the unborn child, and may cause harm to breast-fed children.[3] Exposure can occur through skin contact, inhalation of aerosols, or accidental ingestion.[4][5] Therefore, all handling of this compound must be performed within a framework of robust containment and personal protection.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier between the researcher and potential exposure.[6] All personnel must be trained in the correct use of PPE.[7] The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Specifications |
| Low-Risk Activities | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Gloves should be chemotherapy-rated (ASTM D6978-05).[8]- Change gloves immediately if contaminated or damaged.[8] |
| High-Risk Activities | - Double Nitrile Gloves- Disposable, fluid-resistant gown with knit cuffs- Safety Goggles or Face Shield- NIOSH-approved Respirator (e.g., N95) | - One pair of gloves should be worn under the gown cuff and the second pair over.[8]- Gowns must be solid-front with long sleeves.[8]- A face shield is preferred if there is a risk of splashing.[6]- A respirator is required if aerosolization is possible.[8] |
| Spill Cleanup | - Industrial thickness gloves (>0.45mm) (e.g., latex, neoprene, nitrile)- Chemoprotect Gown- Overshoes- Safety Glasses- Respirator Mask | - All PPE used for spill cleanup should be disposed of as cytotoxic waste immediately after use.[4][9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of exposure. All work with this compound, especially handling of powders or solutions, should be conducted in a designated area and within a certified containment system like a Class II Biological Safety Cabinet (BSC) or a fume hood.[2][3]
Preparation and Reconstitution
-
Designate Area: Cordon off and label the designated work area for handling cytotoxic compounds.
-
Pre-Donning: Before entering the designated area, remove all personal items.
-
Don PPE: Put on all required PPE as specified in the table above for high-risk activities. Ensure gown is fully secured and gloves are properly layered over cuffs.
-
Prepare Workspace: Line the work surface of the BSC or fume hood with absorbent, plastic-backed pads.[2]
-
Reconstitution: Handle the compound carefully to avoid generating dust or aerosols. Use a closed system transfer device (CSTD) if available. If reconstituting from a powder, slowly add the diluent to the vial.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and a cytotoxic hazard symbol.
Administration (In Vitro/In Vivo)
-
Verify Setup: Ensure all equipment (e.g., pipettes, needles, syringes) is appropriate for use with cytotoxic compounds. Use Luer-lock fittings to prevent disconnection.[6]
-
Aliquotting: Perform all dilutions and transfers within the containment system.
-
Transport: If the compound needs to be transported, use a sealed, labeled, and shatter-proof secondary container.
-
Post-Procedure: After administration, all contaminated materials must be disposed of as cytotoxic waste.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof cytotoxic sharps container. Do not recap needles.[2]
-
Solid Waste: All used PPE (gloves, gowns, masks), absorbent pads, vials, and other contaminated lab supplies must be placed in a clearly labeled, leak-proof cytotoxic waste bag (typically yellow with a purple cytotoxic symbol).[9] This bag should then be placed in a rigid cytotoxic waste container.[9]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour cytotoxic waste down the drain.
Experimental Protocol: Spill Decontamination
Prompt and correct handling of a spill is critical to prevent the spread of contamination.[4] All labs handling this compound must have a dedicated cytotoxic spill kit readily available.[9]
Objective: To safely contain, clean, and decontaminate a small-scale liquid spill of this compound.
Materials:
-
Cytotoxic Spill Kit containing:
-
Decontamination Solution: 0.5% Sodium Hypochlorite (B82951) solution.[10][11]
-
Neutralizing Agent (for after decontamination): Sterile water or 70% ethanol (B145695).
Procedure:
-
Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area and post the "Caution: Cytotoxic Spill" sign.[5][9]
-
Don PPE: Put on all PPE from the spill kit, ensuring there is no exposed skin.
-
Contain the Spill: Gently place absorbent pads over the spill, working from the outside in to avoid splashing.[5][9]
-
Remove Debris: If there is any broken glass, use the plastic tweezers to pick it up and place it in the cytotoxic waste container.[9]
-
Absorb Liquid: Allow the pads to absorb the liquid. Place the used pads into the cytotoxic waste bag.
-
Decontaminate: Clean the spill area with the 0.5% Sodium Hypochlorite solution, again working from the outside in. Allow a contact time of at least 20 minutes.[11] Studies have shown that 0.5% w/v sodium hypochlorite can degrade over 99% of paclitaxel within this time.[10][11]
-
Clean: Using fresh absorbent towels, clean the area with the decontamination solution at least three times.[9]
-
Neutralize/Rinse: Wipe the area with sterile water or 70% ethanol to remove any residual sodium hypochlorite, which can be corrosive.
-
Final Disposal: Place all used cleaning materials, including all PPE worn during the cleanup, into the cytotoxic waste bag. Seal the bag and place it in the designated cytotoxic waste container.[5]
-
Post-Cleanup: Wash hands thoroughly with soap and water.[4] Document the spill and the cleanup procedure according to your institution's policies.
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for handling this compound, emphasizing critical safety and disposal steps.
Caption: Workflow for safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. halyardhealth.com [halyardhealth.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. DSpace [digital.library.adelaide.edu.au]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
